(R)-1-(4-fluorophenyl)ethanamine
Description
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCLEUGNYRXBMZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426187 | |
| Record name | (R)-1-(4-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374898-01-8 | |
| Record name | (+)-1-(4-Fluorophenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374898-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(4-fluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-(+)-1-(4-Fluorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(4-fluorophenyl)ethanamine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its specific stereochemistry is often essential for the desired therapeutic efficacy and target engagement of the final drug candidate. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analysis, along with its applications in drug development.
Core Chemical Properties
This compound is a colorless liquid at room temperature. The presence of a fluorine atom on the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive component in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 374898-01-8 | [1] |
| Molecular Formula | C₈H₁₀FN | [1] |
| Molecular Weight | 139.17 g/mol | [1] |
| Melting Point | -30 °C | |
| Boiling Point | 76 °C at 22 mmHg | |
| Density | 1.03 g/cm³ | |
| Refractive Index | 1.501 | |
| Solubility | Sparingly soluble in water. |
Synthesis and Purification
The enantioselective synthesis of this compound is crucial to obtain the desired stereoisomer. A common and effective method is the asymmetric reduction of a prochiral precursor, such as 4-fluoroacetophenone, or its corresponding imine or oxime derivative.
Experimental Protocol: Asymmetric Reduction of 4-Fluoroacetophenone
This protocol is a representative method based on established principles of asymmetric synthesis.
Materials:
-
4-Fluoroacetophenone
-
Chiral catalyst (e.g., a Noyori-type ruthenium catalyst)
-
Hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like isopropanol)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., fractional distillation setup or chromatography columns)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the chiral ruthenium catalyst is prepared or activated according to the manufacturer's instructions.
-
Reaction Setup: The 4-fluoroacetophenone and the anhydrous solvent are added to a pressure-rated reaction vessel.
-
Catalyst Addition: The prepared chiral catalyst is added to the reaction mixture under an inert atmosphere.
-
Hydrogenation:
-
Using Hydrogen Gas: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) until completion.
-
Using Transfer Hydrogenation: A hydrogen donor, such as isopropanol, is added to the reaction mixture, which is then heated to reflux until the reaction is complete.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction vessel is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate organic solvent and washed with water or a mild aqueous acid to remove any remaining catalyst.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure amine.[2] Alternatively, column chromatography on silica gel can be employed.[3]
Chiral Analysis
Determining the enantiomeric excess (ee) of the synthesized this compound is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general guideline for the chiral separation of 1-(4-fluorophenyl)ethanamine enantiomers. Optimization of the mobile phase composition and flow rate may be necessary.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).
-
Sample of this compound.
-
Racemic standard of 1-(4-fluorophenyl)ethanamine.
Procedure:
-
Column Equilibration: The chiral column is equilibrated with the mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A similar solution of the racemic standard is also prepared.
-
Injection: The racemic standard is injected first to determine the retention times of both the (R) and (S) enantiomers. Subsequently, the synthesized sample is injected.
-
Detection: The elution of the enantiomers is monitored using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized sample using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of complex pharmaceutical compounds. The stereocenter in this amine is often incorporated into the final drug molecule to ensure specific interactions with the biological target.
Role as a Key Intermediate
The incorporation of fluorinated moieties into drug candidates can enhance their pharmacological properties, including metabolic stability and binding affinity.[4] this compound provides a synthetically accessible source of a chiral center attached to a fluorinated aromatic ring.
One notable example of a drug candidate synthesized using a derivative of this chiral amine is CORT125134 , a selective glucocorticoid receptor (GR) antagonist.[5] While the direct precursor is this compound, the final complex molecule incorporates this structural motif. Selective GR antagonists are being investigated for the treatment of various conditions, including metabolic disorders and certain types of cancer.
Another area of application is in the development of histone deacetylase (HDAC) inhibitors. A potent and selective Class I HDAC inhibitor, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , has been identified as an oral anticancer drug candidate.[6] The chiral ethylamine moiety in this compound, which would be derived from the corresponding chiral amine precursor, is crucial for its activity.
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by drugs derived from this compound depend on the final molecular structure and its biological target.
-
Glucocorticoid Receptor (GR) Antagonism: In the case of CORT125134, the molecule acts as an antagonist at the glucocorticoid receptor. This receptor is a nuclear hormone receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and regulates the transcription of a wide array of genes involved in metabolism, inflammation, and immune response. By blocking the action of endogenous glucocorticoids, a selective GR antagonist can be used to treat diseases characterized by excessive glucocorticoid activity.
-
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a class of anticancer agents that interfere with the function of HDAC enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a more relaxed state, allowing for the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
-
Storing in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key chiral building block with significant applications in the pharmaceutical industry. Its well-defined stereochemistry and the presence of a fluorine atom make it a valuable component in the design of novel therapeutics targeting a range of diseases. A thorough understanding of its chemical properties, along with robust methods for its enantioselective synthesis and analysis, are essential for its effective utilization in drug discovery and development.
References
- 1. 374898-01-8|this compound|BLD Pharm [bldpharm.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: (R)-1-(4-fluorophenyl)ethanamine (CAS: 374898-01-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-fluorophenyl)ethanamine is a chiral primary amine that serves as a valuable building block in organic synthesis and is of significant interest to the pharmaceutical industry. Its structural motif is found in a variety of biologically active molecules. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable feature in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 374898-01-8 | [1][2][3] |
| Molecular Formula | C₈H₁₀FN | [1][3] |
| Molecular Weight | 139.17 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.03 g/cm³ | [2] |
| Boiling Point | 76 °C at 22 mmHg | [1][2] |
| Melting Point | -30 °C | [1][2] |
| Refractive Index | 1.501 | [2] |
| Solubility | Sparingly soluble in water. | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature. Air sensitive. | [1][4][5] |
Synthesis Methodologies
The synthesis of enantiomerically pure this compound can be achieved through several strategies. The most common approaches involve the synthesis of the racemic amine followed by chiral resolution, or through asymmetric synthesis.
Reductive Amination of 4-Fluoroacetophenone
A prevalent method for the synthesis of the racemic 1-(4-fluorophenyl)ethanamine is the reductive amination of 4-fluoroacetophenone.[6][7] This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine source, followed by in-situ reduction.[7][8]
Experimental Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, 4-fluoroacetophenone is dissolved in a suitable solvent such as methanol or ethanol.[9] An excess of an ammonia source, like ammonium acetate or aqueous ammonia, is added.[6] A catalytic amount of an acid, for instance, acetic acid, can be added to facilitate imine formation.[9] The mixture is stirred at room temperature.
-
Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.[6][9] Sodium cyanoborohydride is often preferred as it is more selective for the imine over the ketone.[7] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated. The crude racemic amine can be purified by distillation or column chromatography.
References
- 1. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 374898-01-8[(R)-1-(4-Fluorophenyl)ethylamine]- Acmec Biochemical [acmec.com.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 374898-01-8|this compound|BLD Pharm [bldpharm.com]
- 6. gctlc.org [gctlc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Structure and Synthesis of (R)-1-(4-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(4-fluorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry due to its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure and details the primary methods for its asymmetric synthesis. Key synthetic strategies, including enzymatic transamination and asymmetric reductive amination, are discussed in detail, with a focus on experimental protocols and quantitative data. This document aims to serve as a valuable resource for researchers and professionals involved in the development and synthesis of chiral pharmaceuticals.
Chemical Structure and Properties
This compound is a chiral primary amine. The structure consists of an ethylamine backbone with a phenyl group attached to the first carbon. The phenyl ring is substituted with a fluorine atom at the para (4) position. The "(R)" designation indicates the stereochemistry at the chiral center, which is the carbon atom bonded to the amino group, the phenyl group, the methyl group, and a hydrogen atom.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 374898-01-8 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 184-186 °C |
| Density | 1.059 g/mL at 25 °C |
Asymmetric Synthesis
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals. The primary methods for its asymmetric synthesis are enzymatic transamination and asymmetric reductive amination of the prochiral ketone, 4'-fluoroacetophenone.
Enzymatic Synthesis via Transamination
Enzymatic transamination has emerged as a powerful and green method for the synthesis of chiral amines. This method utilizes transaminase enzymes, typically ω-transaminases, which catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity.
Caption: Enzymatic synthesis of this compound.
The following protocol is a representative example based on the enzymatic synthesis of structurally similar chiral amines.
Materials:
-
4'-Fluoroacetophenone
-
(R)-selective ω-transaminase
-
Isopropylamine (or another suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add the (R)-selective ω-transaminase and pyridoxal-5'-phosphate (PLP) cofactor to the buffer and stir gently to dissolve.
-
In a separate container, dissolve 4'-fluoroacetophenone in a minimal amount of DMSO.
-
Add the substrate solution and the amino donor (e.g., isopropylamine) to the enzyme solution.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation to yield pure this compound.
Table 2: Representative Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| Substrate Concentration | 50-200 mM | General literature on transaminase reactions |
| Enzyme Loading | 1-10 mg/mL | General literature on transaminase reactions |
| Amino Donor Excess | 5-10 equivalents | General literature on transaminase reactions |
| Reaction Time | 12-48 hours | General literature on transaminase reactions |
| Conversion | >95% | General literature on transaminase reactions |
| Enantiomeric Excess (ee) | >99% | General literature on transaminase reactions |
| Yield | 80-95% | General literature on transaminase reactions |
Asymmetric Reductive Amination
Asymmetric reductive amination is another widely employed method for the synthesis of chiral amines. This process involves the reaction of a ketone with an amine source in the presence of a chiral catalyst and a reducing agent to form the desired amine.
Caption: Asymmetric reductive amination of 4'-fluoroacetophenone.
The following is a generalized protocol for the asymmetric reductive amination of 4'-fluoroacetophenone.
Materials:
-
4'-Fluoroacetophenone
-
Ammonia source (e.g., ammonium formate, ammonium chloride)
-
Chiral catalyst (e.g., a complex of a transition metal like Rhodium or Iridium with a chiral phosphine ligand)
-
Reducing agent (e.g., hydrogen gas, formic acid)
-
Solvent (e.g., methanol, isopropanol)
-
Base (if necessary, e.g., triethylamine)
-
Organic solvent for work-up (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a high-pressure reactor, add 4'-fluoroacetophenone, the ammonia source, and the solvent.
-
Add the chiral catalyst and, if required, a base.
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).
-
Introduce the reducing agent (e.g., pressurize with hydrogen gas or add formic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.
-
Monitor the reaction progress by analytical techniques (e.g., GC or HPLC).
-
After completion, cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by chromatography or distillation to obtain pure this compound.
Table 3: Representative Quantitative Data for Asymmetric Reductive Amination
| Parameter | Value | Reference |
| Substrate to Catalyst Ratio | 100:1 to 1000:1 | General literature on asymmetric catalysis |
| Hydrogen Pressure | 10-50 bar | General literature on asymmetric catalysis |
| Reaction Temperature | 40-80 °C | General literature on asymmetric catalysis |
| Reaction Time | 12-24 hours | General literature on asymmetric catalysis |
| Conversion | >90% | General literature on asymmetric catalysis |
| Enantiomeric Excess (ee) | 85-99% | General literature on asymmetric catalysis |
| Yield | 70-90% | General literature on asymmetric catalysis |
Conclusion
The synthesis of enantiomerically pure this compound is a critical step in the production of several important pharmaceuticals. Both enzymatic transamination and asymmetric reductive amination offer effective and highly stereoselective routes to this valuable chiral intermediate. The choice of method often depends on factors such as substrate scope, catalyst availability and cost, and process scalability. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and optimize the most suitable synthetic strategy for their specific needs. Further research into novel catalysts and process optimization will continue to enhance the efficiency and sustainability of these synthetic routes.
(R)-1-(4-fluorophenyl)ethanamine: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction
(R)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the fluorine substitution on the phenyl ring and the chiral amine center, make it a valuable synthon for the creation of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, synthesis, and applications, with a focus on practical experimental methodologies. The strategic incorporation of the fluorophenylmethylamine moiety can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and overall efficacy.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. Key data is summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 374898-01-8 | [1][2] |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [1][2] |
| Appearance | Liquid or solid | [1] |
| Boiling Point | 76 °C at 22 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
| Melting Point | -30 °C | [1] |
| Refractive Index | 1.501 | [1] |
| Water Solubility | Sparingly soluble (1.5 x 10⁻³ g/L at 25 °C) | [2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data Summary | Reference |
| ¹H NMR | Spectra available from commercial suppliers and databases. | [3] |
| ¹³C NMR | Spectra available from commercial suppliers and databases. | [3] |
| Mass Spectrometry | Data available from commercial suppliers and databases. | [3] |
| IR Spectroscopy | Data available from commercial suppliers and databases. |
Synthesis and Chiral Resolution
The enantiomerically pure form of 1-(4-fluorophenyl)ethanamine is crucial for its application in pharmaceuticals. Several methods have been developed for its synthesis, including asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the desired (R)-enantiomer. One common approach involves the asymmetric reduction of a precursor imine.
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound.
A detailed experimental protocol for the asymmetric synthesis of a similar chiral amine is as follows, which can be adapted for this compound:
Experimental Protocol: Asymmetric Transfer Hydrogenation (Adapted)
-
Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) in a suitable solvent such as toluene. Add a chiral amine auxiliary (e.g., (R)-phenylglycinol) (1 equivalent) and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC or GC until the formation of the imine is complete.
-
Asymmetric Reduction: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of the reducing agent (e.g., formic acid/triethylamine azeotrope) and a chiral transition metal catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand). Add this solution to the imine mixture. Stir the reaction at the optimal temperature for the chosen catalyst system until the reduction is complete.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired (R)-amine.
-
Chiral Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.
Chiral Resolution of Racemic 1-(4-fluorophenyl)ethanamine
Classical resolution via diastereomeric salt formation is a widely used industrial method for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Workflow for Chiral Resolution
Caption: Chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution using a Tartaric Acid Derivative (Adapted) [4]
-
Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate container, dissolve the chiral resolving agent, such as (+)-tartaric acid or a derivative like O,O'-dibenzoyl-(2R,3R)-tartaric acid (0.5-1.0 equivalent), in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The crystallization process can be monitored by observing the formation of a precipitate.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide). Stir vigorously until the salt dissolves and partitions between the two phases.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Chiral Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Table 3: Common Chiral Resolving Agents for Amines [4]
| Resolving Agent | Class |
| (+)-Tartaric Acid | Carboxylic Acid |
| (-)-Tartaric Acid | Carboxylic Acid |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Carboxylic Acid Derivative |
| O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid | Carboxylic Acid Derivative |
| (+)-Mandelic Acid | Carboxylic Acid |
| (-)-Mandelic Acid | Carboxylic Acid |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid |
| (-)-Camphor-10-sulfonic acid | Sulfonic Acid |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral amines. This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Workflow for Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of 1-(4-fluorophenyl)ethanamine.
Applications in Drug Development
This compound is a valuable building block for the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. While specific examples directly citing the use of this compound in the synthesis of commercial drugs are not extensively detailed in publicly available literature, its structural motif is present in numerous biologically active compounds. Its application is often found in the synthesis of enzyme inhibitors and receptor modulators. For instance, chiral benzylic amines are key components in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, although the widely known synthesis of Sitagliptin utilizes a different chiral amine. However, the structural similarity makes this compound a compound of high interest for the development of new chemical entities in this and other therapeutic areas.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chiral building block for the pharmaceutical industry. Its synthesis can be achieved through various methods, including asymmetric synthesis and chiral resolution, allowing for access to the enantiomerically pure compound. The strategic incorporation of this moiety into drug candidates can lead to improved pharmacological properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
Technical Guide: Physical Properties of (R)-1-(4-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-1-(4-fluorophenyl)ethanamine, a chiral amine often utilized as a key intermediate in the synthesis of pharmaceutical compounds. The information herein is intended to support research, development, and quality control activities.
Core Physical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| IUPAC Name | (1R)-1-(4-fluorophenyl)ethanamine | |
| Synonyms | (R)-(+)-4-Fluoro-alpha-methylbenzylamine, (R)-1-(4-fluorophenyl)ethan-1-amine | [1] |
| CAS Number | 374898-01-8 | [2][3] |
| Molecular Formula | C₈H₁₀FN | [2][3] |
| Molecular Weight | 139.17 g/mol | [2][3] |
| Melting Point | -30 °C | [2][3] |
| Boiling Point | 76 °C at 22 mmHg | [2][3] |
| Density | 1.03 g/cm³ | [3] |
| Solubility | Sparingly soluble in water (1.5E-3 g/L at 25°C). Miscible with dimethyl sulfoxide. | [2][4] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These are generalized protocols for organic compounds and should be adapted based on specific laboratory equipment and safety guidelines.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds with a low melting point like this compound, a cryostat or a specialized low-temperature melting point apparatus is required.
Apparatus:
-
Melting point apparatus with cooling capability (e.g., Thiele tube with a cooling bath, or a digital melting point device with a cooling system)
-
Capillary tubes
-
Thermometer or temperature probe
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Ensure the this compound sample is pure and dry.
-
Seal one end of a capillary tube by heating it gently in a flame.
-
Introduce a small amount of the solid sample into the open end of the capillary tube. The sample should be tightly packed to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Cool the apparatus to a temperature well below the expected melting point.
-
Heat the sample slowly, at a rate of 1-2 °C per minute, as the temperature approaches the melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[5] A pure compound will have a sharp melting range of 1-2°C.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
Place a small amount (a few milliliters) of this compound into a small test tube.[7]
-
Invert a sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.[8]
-
Attach the test tube to a thermometer and immerse them in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[9]
-
Heat the Thiele tube gently and evenly.[9]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[9]
Density Determination
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry pycnometer (or graduated cylinder) using an analytical balance.[10]
-
Fill the pycnometer with this compound, ensuring there are no air bubbles.
-
Measure the mass of the filled pycnometer.[10]
-
The mass of the liquid is the difference between the mass of the filled and empty pycnometer.
-
The volume of the liquid is known from the calibrated volume of the pycnometer. If using a graduated cylinder, the volume can be read directly.
-
Calculate the density by dividing the mass of the liquid by its volume.[10] For improved accuracy, this procedure should be repeated multiple times and the average value taken.[11]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Various solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)
Procedure:
-
Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.[12]
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[13]
-
Vigorously shake or vortex the mixture for a set period.[14]
-
Observe the mixture to see if the amine has dissolved completely. If it has, the compound is soluble in that solvent under the tested conditions. If two distinct layers remain or the solution is cloudy, the compound is considered insoluble or sparingly soluble.
-
The process can be repeated with different solvents to create a solubility profile.
Visualization
The following diagram illustrates a typical workflow for the quality control analysis of this compound, ensuring its identity and purity before use in further synthetic processes.
Caption: Quality Control Workflow for this compound.
References
- 1. 374898-01-8 Cas No. | (1R)-(+)-1-(4-Fluorophenyl)ethylamine | Apollo [store.apolloscientific.co.uk]
- 2. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. athabascau.ca [athabascau.ca]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chemistry-online.com [chemistry-online.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Solubility Profile of (R)-1-(4-fluorophenyl)ethanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-(4-fluorophenyl)ethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the foundational principles governing its solubility, predicted solubility in a range of common organic solvents, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound effectively.
Introduction to this compound
This compound is a chiral primary amine with the molecular formula C₈H₁₀FN and a molecular weight of 139.17 g/mol . Its structure, featuring a fluorinated aromatic ring and an ethylamine side chain, imparts a moderate degree of polarity. The presence of the amine group allows for hydrogen bonding, which significantly influences its solubility in protic solvents. The aromatic ring contributes to its potential solubility in non-polar, aromatic solvents through van der Waals interactions. Understanding its solubility is critical for applications in asymmetric synthesis, pharmaceutical intermediate production, and resolution of racemic mixtures.
Predicted Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. Aliphatic and aromatic amines are generally soluble in organic solvents, particularly polar ones.[1][2] The solubility is expected to be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amine group of the solute. |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities facilitate the dissolution of polar amines. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds. |
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that can dissolve a wide range of compounds. Its interaction with the amine would be primarily through dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can act as a hydrogen bond acceptor. Its lower polarity compared to DMSO might result in slightly lower solubility. | |
| Non-Polar | Toluene | Moderate | The aromatic ring of toluene can interact favorably with the fluorophenyl ring of the solute through π-π stacking interactions. |
| Hexane | Low | As a non-polar aliphatic solvent, hexane has limited ability to solvate the polar amine group, leading to poor solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent with moderate polarity that can dissolve a wide range of organic compounds. All amines are generally soluble in solvents like diethyl ether or dichloromethane.[3] |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for many organic compounds, including amines. | |
| Aqueous | Water | Sparingly Soluble | The compound is sparingly soluble in water (1.5E-3 g/L at 25°C).[4][5] While the amine group can form hydrogen bonds with water, the hydrophobic fluorophenyl group limits its overall aqueous solubility.[1] |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard method for the quantitative determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) of the compound in the specific solvent using the following formula:
S (g/L) = C × DF
where:
-
C is the concentration of the diluted sample determined from the calibration curve (in g/L).
-
DF is the dilution factor.
-
-
3.3. Method Validation
To ensure the accuracy and reliability of the solubility data, the analytical method (HPLC) should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Spectroscopic Profile of (R)-1-(4-fluorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amine (R)-1-(4-fluorophenyl)ethanamine. The information presented is intended to support researchers and professionals in drug development and related fields by providing detailed experimental data and protocols for the characterization of this important chemical entity.
Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.25 | m | 2H | Ar-H |
| 7.03 - 6.98 | m | 2H | Ar-H |
| 4.15 | q, J = 6.6 Hz | 1H | CH-NH₂ |
| 1.55 | s (broad) | 2H | NH₂ |
| 1.35 | d, J = 6.6 Hz | 3H | CH₃ |
Note: The broad singlet for the amine protons (NH₂) can exchange with D₂O.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 162.1 (d, J = 243.5 Hz) | C-F |
| 142.2 | Ar-C |
| 127.8 (d, J = 7.9 Hz) | Ar-CH |
| 115.2 (d, J = 21.2 Hz) | Ar-CH |
| 50.5 | CH-NH₂ |
| 25.5 | CH₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3290 | Medium, Broad | N-H Stretch |
| 3070 - 3040 | Weak | Ar C-H Stretch |
| 2965 | Medium | Asymmetric CH₃ Stretch |
| 2880 | Medium | Symmetric CH₃ Stretch |
| 1605, 1510 | Strong | C=C Aromatic Ring Stretch |
| 1225 | Strong | C-F Stretch |
| 830 | Strong | p-disubstituted C-H bend |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 139 | 30 | [M]⁺ (Molecular Ion) |
| 124 | 100 | [M - CH₃]⁺ |
| 109 | 15 | [M - C₂H₄N]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, particularly for resolving aromatic proton multiplets and carbon-fluorine couplings.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure a homogenous solution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required to obtain a good signal-to-noise ratio compared to ¹H NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of liquid this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, creating a thin liquid film between the plates.
-
Mount the salt plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the beam path and acquire the sample spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution to the low ppm or high ppb range, depending on the sensitivity of the instrument.
Data Acquisition (Electron Ionization - EI):
-
Gas Chromatography: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC column separates the analyte from the solvent and any impurities. Typical oven temperature programs start at a low temperature and ramp up to ensure good separation.
-
Mass Spectrometry: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
An In-Depth Technical Guide to the Safety and Handling of (R)-1-(4-fluorophenyl)ethanamine
Abstract: This technical guide provides comprehensive safety and handling information for (R)-1-(4-fluorophenyl)ethanamine (CAS No: 374898-01-8), a critical chiral building block for researchers, scientists, and drug development professionals. This document outlines the substance's chemical and physical properties, hazard classifications, personal protective equipment (PPE) protocols, emergency procedures, and a general experimental workflow. All quantitative data is presented in structured tables, and key procedures are visualized using diagrams to ensure clarity and promote safe laboratory practices.
Substance Identification and Properties
This compound is a chiral primary amine widely used as an intermediate in the synthesis of pharmaceutically active compounds.[1] Its stereospecific structure is often essential for the desired pharmacological activity of the final molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 374898-01-8 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀FN | [1][2][3][4] |
| Molecular Weight | 139.17 g/mol | [2][3][4][5] |
| Appearance | Liquid | [5] |
| Boiling Point | 76°C @ 22 mmHg | [6] |
| Density | 1.03 g/cm³ | [6] |
| Flash Point | 76°C | [6] |
| Solubility | Sparingly soluble in water (0.0015 g/L at 25°C). Miscible with dimethyl sulfoxide. | [6][7] |
| Storage Temperature | Room temperature; keep sealed in a dry, dark place. | [2][3] |
Hazard Identification and GHS Classification
This substance is classified as hazardous. It is a combustible liquid that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1]
GHS Pictograms:
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
| H227 | Combustible liquid | [1] |
| H314 | Causes severe skin burns and eye damage | [1] |
| H318 | Causes serious eye damage | [1] |
| H335 | May cause respiratory irritation | [1][8] |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [1][9] |
| P260 | Do not breathe fumes, mist, spray, or vapors. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [8] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] |
| P405 | Store locked up. | [8] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk. This involves a combination of engineering controls, appropriate personal protective equipment, and safe work practices.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [9]- An emergency eyewash station and safety shower must be readily accessible. [9]
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this chemical to ensure the appropriate level of PPE is selected.
Caption: PPE selection workflow based on hazard assessment.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Reference |
| Respiratory | Use a NIOSH (US) or EN 149 (EU) approved respirator where risk assessment shows it is necessary. | [10] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | [9] |
| Eye/Face | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended. | |
| Skin/Body | Wear a complete suit protecting against chemicals, such as a lab coat and a chemical-resistant apron. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
Handling and Storage Practices
-
Handling: Avoid contact with skin and eyes and avoid breathing vapors or mist. [1]Wash hands thoroughly after handling. [1]Do not eat, drink, or smoke in the work area. [8]- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8]Store locked up and away from heat or ignition sources. [8]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Caption: Decision tree for first-aid response to exposure.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear full PPE as described in Section 3.2. Ensure adequate ventilation. - Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses. [9]- Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite), then sweep up and place it into a suitable, closed container for disposal. [9]
Toxicological Information
The primary toxicological concerns are related to its corrosive properties.
Table 4: Summary of Toxicological Effects
| Effect | Classification | Details | Reference |
| Acute Toxicity | Not Classified | Data not available. | [1] |
| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns. | [1] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [1] |
| Respiratory Sensitization | Not Classified | Data not available. | [1] |
| Germ Cell Mutagenicity | Not Classified | Data not available. | [1] |
| Carcinogenicity | Not Classified | Data not available. | [1] |
| Reproductive Toxicity | Not Classified | Data not available. | [1] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | [1] |
General Experimental Protocol Workflow
While specific experimental procedures are protocol-dependent, the use of this compound as a reagent in a chemical synthesis typically follows a standard workflow. The following provides a detailed methodology for its general handling in a laboratory synthesis context.
Caption: A typical workflow for using the amine in a synthesis.
Methodology:
-
Reaction Setup: In a chemical fume hood, assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Dissolve the starting material (e.g., a ketone or aldehyde) in an appropriate anhydrous solvent (e.g., toluene, methanol). [11]2. Reagent Addition: Using a syringe and proper handling techniques, carefully add this compound to the reaction mixture. If the reaction is exothermic, this may require cooling with an ice bath.
-
Reaction Monitoring: Heat or cool the reaction to the desired temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. [11]4. Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a suitable aqueous solution (e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and filter. [11]5. Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by column chromatography on silica gel or another suitable method to yield the pure final compound. [11]
Disposal Considerations
Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be disposed of as unused product.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. 374898-01-8|this compound|BLD Pharm [bldpharm.de]
- 3. 374898-01-8|this compound|BLD Pharm [bldpharm.com]
- 4. 374898-01-8 | this compound | Chiralblock [chiralblock.com]
- 5. (S)-1-(4-フルオロフェニル)エチルアミン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (R)-1-(4-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-fluorophenyl)ethanamine is a crucial chiral building block in the synthesis of various pharmaceuticals. Its stereospecific construction is of paramount importance as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a single enantiomer. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on enzymatic and chemo-catalytic methodologies. These approaches offer high enantioselectivity and yield, contributing to efficient and sustainable pharmaceutical development.
Synthetic Strategies Overview
The primary routes for the asymmetric synthesis of this compound from the prochiral ketone, 4-fluoroacetophenone, involve two main strategies:
-
Biocatalytic Asymmetric Amination: This method utilizes enzymes, such as transaminases (TAs), to stereoselectively introduce an amine group. ω-Transaminases are particularly effective for this transformation, offering high enantiomeric excess (e.e.) under mild reaction conditions.[1][2] The equilibrium of the reaction can be shifted towards the product by using a suitable amine donor in excess or by removing the ketone byproduct.
-
Asymmetric Reductive Amination: This chemo-catalytic approach involves the in-situ formation of an imine from 4-fluoroacetophenone and an amine source, followed by asymmetric hydrogenation using a chiral catalyst. Transition metal complexes, particularly those of rhodium and iridium with chiral ligands, are commonly employed to achieve high enantioselectivity.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various asymmetric synthesis methods for producing chiral amines from corresponding ketones. While specific data for this compound may vary depending on the exact catalyst and conditions, this table provides a comparative overview of the efficacy of different approaches.
| Method | Catalyst/Enzyme | Substrate | Amine Donor | Solvent(s) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Biocatalytic Amination | (R)-selective ω-Transaminase (engineered) | 4-fluoroacetophenone | Isopropylamine | Buffer/DMSO | 30-40 | 12-24 | >95 | >99 | |
| Biocatalytic Amination | Wild-type ω-Transaminase from Pseudomonas jessenii | Acetophenone | Isopropylamine | Buffer | 30 | 24 | 24 | >99 (S) | [1] |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Diphosphine Ligand | 4-fluoroacetophenone imine | H₂ (gas) | Methanol/Toluene | 25-50 | 6-18 | >98 | >97 | |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | 4-fluoroacetophenone imine | Formic acid/Triethylamine | Acetonitrile | 28 | 8 | >99 | 98 |
Experimental Protocols
Protocol 1: Enzymatic Asymmetric Amination using an (R)-selective ω-Transaminase
This protocol describes a general procedure for the synthesis of this compound using a commercially available or engineered (R)-selective ω-transaminase.
Materials:
-
4-fluoroacetophenone
-
(R)-selective ω-Transaminase (lyophilized powder or immobilized)
-
Isopropylamine (or another suitable amine donor, e.g., L-alanine)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature and pH control
-
Stirrer
Procedure:
-
Enzyme Solution Preparation: In a reaction vessel, dissolve the (R)-selective ω-transaminase and PLP (final concentration ~1 mM) in potassium phosphate buffer (pH 7.5).
-
Reaction Mixture Setup: To the enzyme solution, add isopropylamine to a final concentration of 0.5-1.0 M.
-
Substrate Addition: Dissolve 4-fluoroacetophenone in a minimal amount of DMSO (e.g., to achieve a final co-solvent concentration of 5-10% v/v) and add it to the reaction mixture to a final concentration of 50-100 mM.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-37°C) for 12-24 hours. Monitor the reaction progress by HPLC or GC analysis.
-
Work-up and Extraction: Once the reaction reaches completion, adjust the pH of the mixture to >9 with a suitable base (e.g., 1 M NaOH). Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Diagrams
Caption: Overall workflow for the asymmetric synthesis of this compound.
Caption: Simplified signaling pathway of transaminase-catalyzed asymmetric amination.
References
Application Notes and Protocols for the Enzymatic Synthesis of (R)-1-(4-fluorophenyl)ethanamine using Transaminase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-fluorophenyl)ethanamine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional chemical synthesis routes for such chiral amines often involve hazardous reagents, harsh reaction conditions, and the formation of racemic mixtures that require challenging and costly resolution steps. Biocatalysis, utilizing enzymes such as transaminases, offers a green and highly selective alternative for the asymmetric synthesis of these valuable compounds.[1][2][3] This application note provides a detailed protocol for the enzymatic synthesis of this compound from 4-fluoroacetophenone using an (R)-selective ω-transaminase.
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[1] By employing an (R)-selective transaminase, the direct and highly enantioselective synthesis of the desired (R)-amine enantiomer can be achieved with high atom economy. This method avoids the drawbacks of classical chemical synthesis and provides a more sustainable and efficient manufacturing process.
Principle of the Reaction
The enzymatic synthesis involves the asymmetric amination of the prochiral ketone, 4-fluoroacetophenone, to the corresponding chiral amine, this compound. An (R)-selective ω-transaminase (ω-TA) is used as the biocatalyst, and an amine donor, such as isopropylamine, provides the amino group. The co-factor pyridoxal-5'-phosphate (PLP) is essential for the enzyme's catalytic activity. The reaction equilibrium can be shifted towards the product side by using a high concentration of the amine donor and/or by removing the ketone co-product (in this case, acetone).
Figure 1: Enzymatic transamination of 4-fluoroacetophenone.
Data Presentation
The following tables summarize typical quantitative data obtained during the optimization of the enzymatic synthesis of this compound.
Table 1: Effect of Reaction Parameters on Conversion and Enantiomeric Excess (e.e.)
| Parameter | Condition | Conversion (%) | e.e. (%) |
| pH | 6.5 | 75 | >99 |
| 7.5 | 92 | >99 | |
| 8.5 | 88 | >99 | |
| Temperature (°C) | 25 | 85 | >99 |
| 30 | 95 | >99 | |
| 37 | 91 | >99 | |
| Co-solvent (DMSO, v/v) | 0% | 60 | >99 |
| 10% | 88 | >99 | |
| 20% | 96 | >99 | |
| Amine Donor | Isopropylamine | 95 | >99 |
| D-Alanine | 85 | >99 | |
| L-Alanine | 15 | >99 |
Table 2: Time Course of a Typical Reaction
| Time (h) | Substrate Concentration (mM) | Product Concentration (mM) | Conversion (%) |
| 0 | 50 | 0 | 0 |
| 2 | 38 | 12 | 24 |
| 4 | 27 | 23 | 46 |
| 8 | 12 | 38 | 76 |
| 16 | 4 | 46 | 92 |
| 24 | 2 | 48 | 96 |
Experimental Protocols
Materials and Reagents
-
(R)-selective ω-transaminase (e.g., from Aspergillus terreus, Arthrobacter sp., or a commercially available engineered variant)
-
4-Fluoroacetophenone (substrate)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and equipment (magnetic stirrer, incubator shaker, centrifuge, rotary evaporator)
-
Analytical equipment (Chiral HPLC or GC)
Experimental Workflow
Figure 2: General experimental workflow.
Detailed Protocol for Enzymatic Synthesis
-
Reaction Setup:
-
In a 50 mL round-bottom flask, prepare the reaction buffer by dissolving potassium phosphate to a final concentration of 100 mM in deionized water and adjusting the pH to 7.5.
-
To 20 mL of the buffer, add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the (R)-selective ω-transaminase to a final concentration of 5 mg/mL.
-
Add dimethyl sulfoxide (DMSO) to a final volume of 20% (v/v) to aid in substrate solubility.[4]
-
Add isopropylamine as the amine donor to a final concentration of 500 mM.
-
Stir the mixture at room temperature until all components are dissolved.
-
-
Initiation of the Reaction:
-
Add 4-fluoroacetophenone to the reaction mixture to a final concentration of 50 mM.
-
Seal the flask and place it in an incubator shaker set at 30°C and 200 rpm.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 16, and 24 hours).
-
Quench the reaction in the aliquot by adding an equal volume of dichloromethane and vortexing.
-
Analyze the organic phase by chiral HPLC or GC to determine the conversion of the substrate and the enantiomeric excess of the product.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion (typically >95% after 24 hours), quench the entire reaction mixture by adjusting the pH to >11 with 1 M NaOH.
-
Extract the product from the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Purification (Optional):
-
If further purification is required, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analytical Method: Chiral HPLC
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Retention Times: The retention times for the (R) and (S) enantiomers should be determined using a racemic standard of 1-(4-fluorophenyl)ethanamine. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers.
Logical Relationships in Reaction Optimization
The optimization of the enzymatic synthesis is a multifactorial process where various parameters are interconnected. The following diagram illustrates the logical relationships between key optimization parameters.
Figure 3: Interdependencies in reaction optimization.
Conclusion
The enzymatic synthesis of this compound using an (R)-selective ω-transaminase offers a highly efficient, selective, and sustainable alternative to traditional chemical methods. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop and optimize this biocatalytic process. By carefully controlling reaction parameters such as pH, temperature, and co-solvent concentration, high conversions and excellent enantiomeric excess can be achieved, leading to a robust and scalable manufacturing process for this key pharmaceutical intermediate.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chiral Resolution of Racemic 1-(4-Fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutically active compounds. The stereochemistry of this amine is often crucial for the biological activity and safety of the final drug substance. Therefore, the efficient separation of its enantiomers is a critical step in the drug development and manufacturing process. This document provides detailed application notes and protocols for the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine via diastereomeric salt crystallization, a robust and scalable method for obtaining enantiomerically pure amines.[1]
Principle of Chiral Resolution by Diastereomeric Salt Crystallization
The most common and industrially viable method for separating enantiomers is through the formation of diastereomeric salts.[1] This process involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. The resulting diastereomeric salts, having different physicochemical properties such as solubility, can then be separated by fractional crystallization.[1] The desired enantiomer of the amine is subsequently liberated from the isolated diastereomeric salt by treatment with a base.
Selection of Chiral Resolving Agent
The choice of the chiral resolving agent is critical for a successful resolution. A variety of chiral acids can be screened for their ability to form crystalline salts with distinct solubility differences with the enantiomers of 1-(4-fluorophenyl)ethanamine. Commonly used resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. For the resolution of phenylglycinamide derivatives, which are structurally related to the target compound, O,O'-dibenzoyltartaric acid has been shown to be effective.
Screening of Chiral Resolving Agents
A preliminary screening is recommended to identify the optimal resolving agent and solvent system. This typically involves reacting the racemic amine with a panel of chiral acids in various solvents and observing the formation of crystalline salts. The efficiency of the resolution is evaluated based on the yield and the enantiomeric excess (e.e.) of the desired amine enantiomer.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine. Optimization of specific parameters such as stoichiometry, solvent, temperature, and crystallization time may be necessary to achieve the desired yield and enantiomeric purity.
Protocol 1: Chiral Resolution using (-)-O,O'-Di-p-toluoyl-L-tartaric Acid
This protocol describes the resolution of racemic 1-(4-fluorophenyl)ethanamine using (-)-O,O'-Di-p-toluoyl-L-tartaric acid as the resolving agent.
Materials:
-
Racemic 1-(4-fluorophenyl)ethanamine
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq.) in methanol in a suitable flask.
-
In a separate flask, dissolve (-)-O,O'-Di-p-toluoyl-L-tartaric acid (0.5 eq.) in methanol.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Heat the mixture to reflux to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further crystallization, the mixture can be cooled in an ice bath for several hours.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 2 M sodium hydroxide solution.
-
Stir the mixture until the solid has completely dissolved and the two phases are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched 1-(4-fluorophenyl)ethanamine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the resulting amine using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table summarizes typical results that can be expected from the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine with various resolving agents. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| (-)-O,O'-Di-p-toluoyl-L-tartaric Acid | Methanol | 2:1 | 40-50 | >98 |
| (S)-(+)-Mandelic Acid | Ethanol | 1:1 | 35-45 | >95 |
| (1S)-(+)-10-Camphorsulfonic Acid | Isopropanol | 1:1 | 30-40 | >90 |
Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess is crucial for assessing the success of the chiral resolution. Chiral HPLC is the most common and reliable method for this purpose.
Protocol 2: Chiral HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column, for example, a CHIRALCEL® OD-H column.
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of the racemic 1-(4-fluorophenyl)ethanamine and a sample solution of the resolved amine in the mobile phase.
-
Inject the standard solution to determine the retention times of the two enantiomers.
-
Inject the sample solution and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Mandatory Visualizations
Caption: Workflow for the chiral resolution of racemic 1-(4-fluorophenyl)ethanamine.
Caption: Principle of diastereomeric salt formation and separation.
References
The Role of (R)-1-(4-fluorophenyl)ethanamine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-fluorophenyl)ethanamine is a chiral amine that holds significant potential as a building block in the synthesis of complex pharmaceutical molecules. Its stereospecific nature and the presence of a fluorine atom make it an attractive starting material for the development of novel therapeutics with enhanced pharmacological profiles. However, despite its classification as a key pharmaceutical intermediate, detailed and publicly available information on its direct application in the synthesis of specific commercial drugs is limited. This document aims to provide a comprehensive overview of its potential uses, supported by generalized experimental protocols and conceptual frameworks relevant to drug discovery and development.
Introduction to Chiral Amines in Drug Development
Chiral amines are fundamental components of a vast array of pharmaceuticals. The specific three-dimensional arrangement of atoms, or stereochemistry, of a drug molecule can significantly influence its biological activity, potency, and safety profile. This compound offers a synthetically accessible source of a specific stereoisomer, which is crucial for developing enantiomerically pure drugs. The fluorine substituent can further enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).
Potential Therapeutic Applications
Based on the structural motif of this compound, it is a plausible precursor for the synthesis of various classes of therapeutic agents, including but not limited to:
-
Enzyme Inhibitors: The amine functionality can serve as a key interaction point with the active sites of enzymes, making it a valuable scaffold for designing inhibitors for targets such as kinases, proteases, and demethylases.
-
G-Protein Coupled Receptor (GPCR) Modulators: Many GPCR ligands incorporate chiral amine moieties to achieve specific receptor subtype selectivity and desired agonist or antagonist activity.
-
Ion Channel Modulators: The structural features of this amine could be incorporated into molecules designed to modulate the function of various ion channels.
While specific examples are not readily found in public literature, the following sections provide generalized protocols for how this compound could be utilized in a drug discovery program.
Generalized Experimental Protocols
The following protocols describe common synthetic transformations that can be applied to this compound to generate diverse chemical scaffolds for biological screening.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily coupled with a variety of carboxylic acids to generate a library of chiral amides.
Table 1: Representative Amide Coupling Reaction Conditions and Yields
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 85-95 |
| Acetic Acid | EDC/HOBt | NMM | DCM | 80-90 |
| Boc-Gly-OH | T3P | Pyridine | EtOAc | 75-85 |
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add the coupling reagent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Reductive Amination
Reductive amination allows for the formation of secondary or tertiary amines, providing a pathway to a different chemical space.
Table 2: Representative Reductive Amination Conditions and Yields
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) |
| Acetone | NaBH(OAc)₃ | DCE | 70-85 |
| Cyclohexanone | NaBH₃CN | MeOH | 65-80 |
| Benzaldehyde | H₂, Pd/C | EtOH | 80-95 |
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., DCE or MeOH), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the conceptual synthetic pathways described above.
Caption: Amide synthesis from this compound.
Caption: Reductive amination of this compound.
Conclusion
While the direct synthesis of a specific, named pharmaceutical from this compound is not prominently documented in publicly accessible scientific literature and patent databases, its structural features and chirality make it a highly valuable starting material for the synthesis of novel drug candidates. The generalized protocols and conceptual pathways provided herein offer a framework for researchers and drug development professionals to explore the potential of this chiral amine in their synthetic endeavors. Further investigation into proprietary and specialized chemical literature may reveal more concrete applications of this promising pharmaceutical intermediate.
Large-Scale Synthesis of (R)-1-(4-fluorophenyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of (R)-1-(4-fluorophenyl)ethanamine, a critical chiral building block in the pharmaceutical industry. The strategic incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.[1] This chiral amine is a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurology.[2]
Two primary strategies for obtaining the enantiomerically pure this compound on a large scale are asymmetric synthesis and chiral resolution. Asymmetric synthesis aims to create the desired enantiomer directly, while chiral resolution separates the desired enantiomer from a racemic mixture.[3][4] The choice of method often depends on factors such as cost, scalability, and the availability of chiral catalysts or resolving agents.[3][5]
Synthetic Strategies: An Overview
The synthesis of this compound can be approached via two main routes:
-
Asymmetric Synthesis (via Reductive Amination): This method involves the direct conversion of the prochiral starting material, 4-fluoroacetophenone, into the chiral amine using a chiral catalyst or auxiliary. This approach is often more atom-economical as it avoids the loss of the undesired enantiomer.
-
Chiral Resolution of a Racemic Mixture: This classic method involves the synthesis of a racemic mixture of 1-(4-fluorophenyl)ethanamine, followed by separation of the enantiomers.[6][7] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.[5][6]
Caption: Overview of synthetic routes to this compound.
Application Note 1: Asymmetric Reductive Amination
This protocol details the direct, one-step synthesis of this compound from 4-fluoroacetophenone via asymmetric reductive amination. This method is highly efficient and avoids the generation of the unwanted (S)-enantiomer as a byproduct.
Principle: The ketone (4-fluoroacetophenone) and an ammonia source react in the presence of a chiral catalyst to form a chiral imine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the desired (R)-amine with high enantioselectivity.
| Parameter | Value/Range | Notes |
| Starting Material | 4-Fluoroacetophenone | - |
| Ammonia Source | Ammonium formate | Can also use other sources like ammonia gas. |
| Catalyst | Chiral transition metal catalyst (e.g., Rh, Ru, Ir-based) with a chiral ligand | Catalyst selection is crucial for high enantioselectivity. |
| Reducing Agent | H₂ gas or a hydride source (e.g., formic acid) | H₂ gas is common for large-scale catalytic transfer hydrogenation. |
| Solvent | Methanol, Ethanol, or other polar aprotic solvents | Solvent choice can influence reaction rate and selectivity. |
| Temperature | 40-80 °C | Optimization may be required based on the catalyst system. |
| Pressure | 10-50 bar (if using H₂ gas) | Higher pressure can increase the reaction rate. |
| Typical Yield | 85-95% | Dependent on catalyst and reaction conditions. |
| Enantiomeric Excess (ee) | >99% | A key advantage of this method. |
Experimental Protocol: Asymmetric Reductive Amination
Caption: Step-by-step workflow for asymmetric reductive amination.
-
Reactor Preparation: Ensure a high-pressure reactor is clean, dry, and purged with nitrogen.
-
Charging the Reactor:
-
Charge the reactor with 4-fluoroacetophenone (1.0 eq).
-
Add the chiral catalyst (e.g., a pre-formed [Rh(cod)Cl]₂ with a chiral phosphine ligand, 0.01-0.1 mol%).
-
Add the solvent (e.g., methanol).
-
Add the ammonia source, such as ammonium formate (1.5-2.0 eq).
-
-
Reaction:
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with hydrogen.
-
Heat the reaction mixture to the target temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or GC until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the amine into an acidic aqueous solution (e.g., 1M HCl).
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., 50% NaOH) to pH > 12.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Application Note 2: Diastereomeric Salt Resolution
This protocol describes the synthesis of racemic 1-(4-fluorophenyl)ethanamine followed by chiral resolution using a chiral resolving agent. This is a robust and widely used method for large-scale production when a suitable and cost-effective resolving agent is available.[5]
Principle: First, a racemic mixture of the amine is synthesized via standard reductive amination.[8][9] The racemic amine is then treated with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[6] These diastereomers have different physical properties, most notably solubility, which allows one diastereomer to be selectively crystallized and separated by filtration.[6][7] The desired enantiomer is then liberated from the purified salt by treatment with a base.
| Parameter | Value/Range | Notes |
| Starting Material | Racemic 1-(4-fluorophenyl)ethanamine | Synthesized from 4-fluoroacetophenone. |
| Resolving Agent | (L)-(+)-Tartaric acid or (S)-(+)-Mandelic acid | Choice of agent and stoichiometry are critical.[5][6] |
| Stoichiometry | 0.5-1.0 equivalents of resolving agent | 0.5 eq is often used for initial screening.[5] |
| Solvent | Methanol, Ethanol, Isopropanol, or mixtures with water | Solvent choice dictates the solubility difference of the salts. |
| Crystallization Temp. | -5 to 25 °C (controlled cooling) | A slow cooling profile is often beneficial for crystal purity. |
| Salt Liberation | Aqueous NaOH or other strong base | To recover the free amine. |
| Typical Yield | 35-45% (per resolution cycle) | Theoretical maximum is 50% for the desired enantiomer. |
| Enantiomeric Excess (ee) | >98% after recrystallization | Can be improved with subsequent recrystallizations. |
Experimental Protocol: Diastereomeric Salt Resolution
Caption: Step-by-step workflow for chiral resolution via diastereomeric salt crystallization.
Part A: Synthesis of Racemic 1-(4-fluorophenyl)ethanamine
-
Reaction Setup: To a solution of 4-fluoroacetophenone (1.0 eq) in methanol, add ammonium formate (3-5 eq).
-
Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise while maintaining the temperature below 30 °C.[8][9]
-
Reaction Completion: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or GC.
-
Workup: Quench the reaction by carefully adding aqueous HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH and extract the racemic amine with an organic solvent. Dry and concentrate to obtain the crude racemic product.
Part B: Chiral Resolution
-
Salt Formation:
-
Dissolve the racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in a minimal amount of hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent, for example, (L)-(+)-tartaric acid (0.5-1.0 eq), in the same hot solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The salt of the (R)-amine with (L)-tartaric acid is typically less soluble and will precipitate.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Stir the resulting slurry for several hours.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the salt can be checked at this stage. If necessary, the salt can be recrystallized from a fresh portion of hot solvent to improve purity.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong aqueous base (e.g., 20% NaOH) until the pH is > 12 to deprotonate the amine.
-
Extract the liberated this compound with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Conclusion
Both asymmetric synthesis and chiral resolution are viable and powerful methods for the large-scale production of this compound.
-
Asymmetric synthesis offers a more direct and atom-economical route, potentially leading to higher overall yields and less waste. However, it requires specialized and often expensive chiral catalysts.
-
Chiral resolution is a well-established and robust technique that relies on classical crystallization methods.[5][6] While the theoretical yield is limited to 50% per cycle, the unwanted enantiomer can potentially be racemized and recycled, improving the overall process economy.
The selection of the optimal synthetic route will depend on a thorough evaluation of process economics, scalability, required purity, and the availability of necessary reagents and equipment.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. mdpi.com [mdpi.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application of (R)-1-(4-fluorophenyl)ethanamine in Medicinal Chemistry: Application Notes and Protocols
(R)-1-(4-fluorophenyl)ethanamine is a valuable chiral building block in medicinal chemistry, primarily utilized for the synthesis of complex molecules with specific stereochemistry, which is often crucial for their pharmacological activity. Its rigid structure and the presence of a fluorine atom allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides an overview of its application in the development of selective Glucocorticoid Receptor (GR) antagonists and tubulin polymerization inhibitors, complete with experimental protocols and biological data.
Application in the Synthesis of Selective Glucocorticoid Receptor (GR) Antagonists
This compound serves as a key chiral synthon in the development of selective glucocorticoid receptor (GR) antagonists. These antagonists are being investigated for the treatment of conditions like Cushing's syndrome, where the modulation of the GR signaling pathway is therapeutically beneficial. The stereochemistry imparted by this building block is critical for high-affinity binding to the receptor.
Featured Drug Candidate: CORT125134 (Relacorilant)
CORT125134 is a selective GR antagonist that has undergone clinical evaluation. While the complete synthesis from this compound is proprietary, the core structure highlights the importance of the chiral amine in establishing the necessary stereochemical configuration for potent GR antagonism.
Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor is a nuclear receptor that, upon binding to its ligand (e.g., cortisol), translocates to the nucleus and acts as a ligand-dependent transcription factor. It can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors.[1][2][3] Selective GR antagonists like those derived from this compound are designed to block these effects.
References
- 1. Synthesis and biological evaluation of novel, selective, nonsteroidal glucocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note 1: Direct Enantioselective Quantification by Chiral HPLC-UV
An in-depth guide to the quantitative analysis of (R)-1-(4-fluorophenyl)ethanamine is presented here, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the enantioselective quantification of this chiral amine, a crucial aspect in pharmaceutical research and quality control due to the often differing pharmacological and toxicological profiles of enantiomers.
Two primary analytical approaches are detailed: a direct chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers, and a more sensitive method involving pre-column derivatization for trace-level analysis.
This method allows for the direct separation and quantification of (R)- and (S)-1-(4-fluorophenyl)ethanamine using a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for the resolution of a wide range of chiral amines.
Chromatographic Conditions
A normal-phase chiral HPLC method is proposed for robust enantioseparation. The selection of the chiral column and the composition of the mobile phase are critical for achieving baseline resolution.
| Parameter | Recommended Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Expected Method Performance
The following table summarizes the anticipated performance characteristics of this method, based on validation data for similar chiral amines.[1][2][3] Method validation should be performed to confirm these parameters for this compound.
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Resolution (Rs) | > 2.0 between enantiomers |
Experimental Protocol: Direct Chiral HPLC
1. Reagents and Materials:
-
This compound reference standard
-
Racemic 1-(4-fluorophenyl)ethanamine (for system suitability)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Methanol (HPLC grade, for sample dissolution)
2. Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in the ratio of 90:10:0.1. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by diluting the stock solution with methanol.
-
System Suitability Solution (50 µg/mL): Prepare a solution of racemic 1-(4-fluorophenyl)ethanamine in methanol.
3. Chromatographic Analysis:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes.
-
Perform a system suitability test by injecting the racemic standard solution to ensure a resolution of >2.0 between the two enantiomer peaks.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions for quantification.
Application Note 2: Quantification by HPLC-UV with Pre-Column Derivatization
For applications requiring higher sensitivity, a pre-column derivatization method can be employed. This involves reacting the amine with a derivatizing agent to form a highly UV-active product. 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) is a suitable reagent for this purpose.[4] The resulting diastereomers can be separated on a standard achiral reversed-phase column.
Chromatographic Conditions for Derivatized Amine
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient) |
| Gradient | 30% to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 460 nm |
| Injection Volume | 20 µL |
Expected Method Performance with Derivatization
This method is expected to offer a lower limit of detection and quantification compared to the direct method.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
Experimental Protocol: HPLC with Pre-Column Derivatization
1. Reagents and Materials:
-
This compound reference standard
-
4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (HCl, 0.1 M)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare fresh daily.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions (0.1-20 µg/mL): Prepare a series of working standards by diluting the stock solution with acetonitrile.
3. Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 200 µL of borate buffer.
-
Add 200 µL of the NBD-Cl solution.
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
-
Cool the mixture to room temperature.
-
Add 100 µL of 0.1 M HCl to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the derivatized standards to generate a calibration curve.
-
Inject the derivatized samples for quantification.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-1-(4-fluorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of (R)-1-(4-fluorophenyl)ethanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a crucial chiral building block in pharmaceutical development. The primary synthesis routes—asymmetric reductive amination via chemical catalysis and biocatalytic transamination—are covered.
Problem 1: Low Reaction Yield
Question: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in this synthesis can arise from several factors related to imine formation, the reduction step, or catalyst/enzyme activity.
Potential Causes and Solutions:
-
Incomplete Imine Formation: The initial condensation of 4-fluoroacetophenone and the amine source is a reversible equilibrium. Water produced during this step can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials.
-
Solution: Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture. For chemical synthesis, azeotropic removal of water with a suitable solvent like toluene can also be effective.
-
-
Reduction of Starting Ketone: In chemical reductions, the reducing agent may reduce the 4-fluoroacetophenone starting material to the corresponding alcohol (1-(4-fluorophenyl)ethanol), consuming reagents and lowering the yield of the desired amine.
-
Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanobohrhydride (NaBH₃CN) are generally preferred over stronger agents like sodium borohydride (NaBH₄) because they preferentially reduce the protonated iminium ion.[1]
-
-
Catalyst/Enzyme Inactivity or Inhibition: The catalyst (in chemical synthesis) or enzyme (in biocatalysis) can be poisoned or inhibited, leading to a stalled or slow reaction.
-
Chemical Catalysis: Ensure all reagents and solvents are of high purity and anhydrous. Impurities containing sulfur or other coordinating groups can poison precious metal catalysts.
-
Biocatalysis: High concentrations of the substrate (4-fluoroacetophenone) or the amine product can inhibit the transaminase enzyme.[2][3] Consider a stepwise addition of the substrate or implement in situ product removal (ISPR) by using a two-phase system (e.g., an aqueous/organic biphasic system) to extract the product from the enzymatic phase as it forms.[3][4]
-
-
Unfavorable Equilibrium (Biocatalysis): Transaminase-catalyzed reactions are often equilibrium-limited.
-
Solution: Use a large excess of the amine donor (e.g., isopropylamine or D-alanine) to shift the equilibrium towards product formation. Alternatively, employ a secondary enzyme system to remove the ketone co-product (e.g., lactate dehydrogenase to convert pyruvate to lactate), thereby driving the reaction forward.
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Enantiomeric Excess Determination of (R)-1-(4-fluorophenyl)ethanamine
Welcome to the technical support center for the analysis of (R)-1-(4-fluorophenyl)ethanamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the determination of enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for determining the enantiomeric excess of this compound?
A1: The most prevalent and reliable method for determining the enantiomeric excess of this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns are often the first choice for screening.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, with the use of chiral derivatizing or solvating agents, serves as a powerful alternative or complementary technique.[2][3][4][5][6][7][8]
Q2: I am not getting baseline separation between the enantiomers of 1-(4-fluorophenyl)ethanamine on my chiral HPLC column. What should I do?
A2: Poor resolution is a frequent issue in chiral separations.[1] To improve it, you can systematically optimize several parameters. Adjusting the mobile phase composition, particularly the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane), is a critical first step.[1][9] Decreasing the flow rate and adjusting the column temperature can also significantly impact chiral recognition and enhance resolution.[1][10] If these adjustments are insufficient, consider screening different types of chiral stationary phases.
Q3: My peak shapes are poor (e.g., tailing or fronting) in my chiral HPLC analysis. How can I improve them?
A3: Poor peak shape can be caused by several factors. For basic compounds like amines, adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can significantly improve peak symmetry by minimizing interactions with residual acidic sites on the silica support of the column.[9] Ensure your sample is fully dissolved in the mobile phase to prevent precipitation on the column, which can also lead to distorted peaks.[11]
Q4: Can I use NMR spectroscopy to determine the enantiomeric excess if I don't have access to a chiral HPLC?
A4: Yes, NMR spectroscopy is a versatile method for determining enantiomeric excess. This is typically achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)-MTPA).[7] The resulting diastereomers will have distinct signals in the NMR spectrum (e.g., 1H, 19F, or 31P NMR), and the ratio of their integrals corresponds to the enantiomeric ratio.[12][13] Alternatively, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes that also exhibit separate NMR signals.[8]
Q5: How do I choose between a chiral derivatizing agent (CDA) and a chiral solvating agent (CSA) for NMR analysis?
A5: The choice depends on your specific needs. CDAs form stable covalent bonds, which often leads to larger and more easily resolved differences in chemical shifts between the resulting diastereomers.[6][7] However, the derivatization reaction must go to completion without any kinetic resolution. CSAs form non-covalent complexes in situ, making sample preparation simpler and faster.[8] The interactions are weaker, which may result in smaller chemical shift differences. For primary amines like 1-(4-fluorophenyl)ethanamine, both approaches are viable.
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution (Rs < 1.5) | Inappropriate mobile phase composition. | Optimize the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane).[1] |
| Suboptimal flow rate. | Decrease the flow rate to enhance separation efficiency.[1][10] | |
| Incorrect column temperature. | Experiment with adjusting the temperature both above and below ambient conditions, as temperature can significantly affect chiral recognition.[1] | |
| Unsuitable chiral stationary phase (CSP). | Screen different types of polysaccharide-based or other suitable chiral columns. | |
| Peak Tailing or Fronting | Secondary interactions with the stationary phase. | For basic analytes, add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase.[9] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with a strong solvent as per the manufacturer's instructions or replace the column if performance does not improve.[11] | |
| Ghost Peaks | Mobile phase contamination. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[1] |
| System contamination or carryover. | Implement a thorough wash cycle for the injector and system between runs.[1] | |
| Incomplete mobile phase degassing. | Ensure the mobile phase is adequately degassed to prevent bubble formation.[1] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase from a single, well-mixed batch. |
| Unstable column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Column not fully equilibrated. | Equilibrate the column with the mobile phase for a sufficient time until a stable baseline is achieved.[9] |
NMR Spectroscopy Troubleshooting for Enantiomeric Excess
| Issue | Potential Cause | Troubleshooting Steps |
| Overlapping Diastereomeric Signals | Insufficient chemical shift difference (Δδ). | Use a higher field strength NMR spectrometer. |
| Inappropriate chiral derivatizing/solvating agent. | Screen different chiral derivatizing agents (e.g., Mosher's acid, phosphazane-based reagents) or chiral solvating agents (e.g., BINOL derivatives) to find one that provides better signal separation.[7][8][13] | |
| Suboptimal solvent. | The choice of deuterated solvent can influence the chemical shift difference; screen solvents like CDCl3, C6D6, etc.[8] | |
| Inaccurate Integration | Peak broadening. | Ensure the sample is free of paramagnetic impurities. Optimize shimming. For derivatized samples, ensure the reaction has gone to completion and the product is pure. |
| Incomplete reaction with chiral derivatizing agent. | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. | |
| Kinetic resolution during derivatization. | Verify that the reaction conditions do not favor the reaction of one enantiomer over the other. | |
| Presence of Impurity Peaks | Impure analyte or reagents. | Purify the amine sample and ensure the purity of the chiral derivatizing/solvating agent. |
| Side reactions during derivatization. | Optimize the reaction conditions to minimize the formation of byproducts. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
-
System Preparation :
-
Purge the HPLC system with the chosen mobile phase to eliminate any residual solvents.
-
Equilibrate the chiral column with the mobile phase at the designated flow rate for at least 30 minutes or until a stable baseline is achieved.[9]
-
-
Sample Preparation :
-
Prepare a stock solution of racemic 1-(4-fluorophenyl)ethanamine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Initial Chromatographic Conditions :
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® IA) |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Optimization :
-
If resolution is inadequate, systematically adjust the mobile phase composition (e.g., increase hexane percentage), flow rate, and temperature as outlined in the troubleshooting guide.
-
Protocol 2: NMR Method using a Chiral Derivatizing Agent (CDA)
-
Sample Preparation :
-
In an NMR tube, dissolve the 1-(4-fluorophenyl)ethanamine sample (containing both enantiomers) in a suitable deuterated solvent (e.g., 0.5 mL of CDCl3).
-
Add a slight molar excess of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acyl chloride).
-
Add a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction.
-
Allow the reaction to proceed to completion.
-
-
NMR Acquisition :
-
Acquire a high-resolution 1H or 19F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the nuclei for accurate integration.
-
-
Data Analysis :
-
Identify the distinct signals corresponding to the two diastereomeric products.
-
Carefully integrate the well-resolved signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major diastereomer) - Area(minor diastereomer)| / (Area(major diastereomer) + Area(minor diastereomer))] x 100.
-
Visualizations
Caption: Workflow for Chiral HPLC Analysis.
Caption: Troubleshooting Poor HPLC Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.cn]
- 11. chiraltech.com [chiraltech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Purity Enhancement of (R)-1-(4-fluorophenyl)ethanamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the improvement of chiral purity for (R)-1-(4-fluorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the chiral purity of this compound?
A1: The main strategies for enhancing the enantiomeric excess (e.e.) of this compound include:
-
Chiral Resolution via Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (like tartaric or malic acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation through fractional crystallization.[1] The desired enantiomer is then recovered from the purified salt.
-
Asymmetric Synthesis: This approach directly synthesizes the desired (R)-enantiomer using a chiral catalyst or enzyme, minimizing the formation of the (S)-enantiomer. Biocatalytic methods using ω-transaminases are particularly effective for producing chiral amines with high enantioselectivity.
-
Kinetic Resolution: This method involves the differential reaction of one enantiomer in a racemic mixture, leaving the other unreacted. For instance, an enzyme might selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of a resolving agent is crucial and often empirical. For basic amines like 1-(4-fluorophenyl)ethanamine, chiral acids are used. Key considerations include:
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the intended scale.
-
Salt Formation: It must form a stable, crystalline salt with the amine.
-
Solubility Difference: The resulting diastereomeric salts should exhibit a significant difference in solubility in a common solvent to allow for effective separation by crystallization.
-
Recoverability: The resolving agent should be easily recoverable after the resolution process.
For this compound, natural L-(+)-tartaric acid and L-(-)-malic acid have been shown to be effective resolving agents.[1]
Q3: What are the critical parameters to control during diastereomeric salt recrystallization?
A3: To achieve high chiral purity, the following parameters must be carefully controlled:
-
Solvent System: The solvent should provide a significant solubility difference between the two diastereomeric salts.
-
Temperature: A controlled cooling rate is essential to prevent co-precipitation of the undesired diastereomer.
-
Molar Ratio: The stoichiometry between the amine and the resolving agent can influence the yield and purity of the desired salt.
-
Stirring and Seeding: Proper agitation and the use of seed crystals of the desired diastereomeric salt can promote selective crystallization.
Q4: What analytical techniques are used to determine the enantiomeric purity of 1-(4-fluorophenyl)ethanamine?
A4: The most common and reliable method for determining the enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Other methods include:
-
Chiral Gas Chromatography (GC): Often requires derivatization of the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by forming diastereomeric derivatives.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Diastereomeric Salt | 1. The chosen solvent is not optimal, leading to high solubility of both salts.2. Insufficient cooling or crystallization time.3. Incorrect stoichiometry of the resolving agent. | 1. Screen a range of solvents with varying polarities.2. Allow for a slower cooling rate and longer crystallization time at a lower temperature.3. Optimize the molar ratio of the resolving agent to the racemic amine. |
| Low Enantiomeric Excess (e.e.) of the Desired Amine | 1. Co-precipitation of the undesired diastereomeric salt.2. The solubility difference between the diastereomeric salts is not large enough in the chosen solvent.3. The initial racemic mixture contains impurities that inhibit selective crystallization. | 1. Perform one or more recrystallizations of the diastereomeric salt.2. Screen for a different solvent or a solvent mixture that provides better selectivity.3. Purify the starting racemic amine before resolution. |
| Oil Formation Instead of Crystals | 1. The solution is supersaturated, and the rate of nucleation is too high.2. The melting point of the diastereomeric salt is below the crystallization temperature. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool down more slowly.2. Try a different solvent with a lower boiling point. |
Asymmetric Synthesis using ω-Transaminase
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. Enzyme inhibition by substrate or product.2. Unfavorable reaction equilibrium.3. Suboptimal reaction conditions (pH, temperature, co-solvent). | 1. Use a two-phase system to remove the inhibitory product in situ.2. Employ a co-enzyme regeneration system or use a large excess of the amine donor.3. Optimize pH, temperature, and co-solvent concentration. DMSO is often used to improve substrate solubility. |
| Low Enantiomeric Excess (e.e.) | 1. The chosen transaminase has low stereoselectivity for the substrate.2. Racemization of the product under the reaction conditions. | 1. Screen different ω-transaminases for higher enantioselectivity.2. Check the stability of the chiral amine at the reaction pH and temperature. |
| Enzyme Inactivation | 1. Presence of denaturing agents or extreme pH/temperature. | 1. Ensure all reagents are of appropriate purity. Operate within the enzyme's optimal pH and temperature range. |
Experimental Protocols
Protocol 1: Chiral Resolution of this compound via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization.
-
Salt Formation:
-
Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (S)-amine with L-(+)-tartaric acid is typically less soluble and will preferentially crystallize.
-
For maximum yield, the flask can be cooled further in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation and Purification of the (R)-Amine Enriched Mother Liquor:
-
Filter the crystals of the (S)-amine salt and wash them with a small amount of the cold solvent.
-
The mother liquor is now enriched with the (R)-enantiomer. Concentrate the mother liquor under reduced pressure.
-
-
Liberation of the Free Amine:
-
Dissolve the residue from the mother liquor in water.
-
Add a base (e.g., 1 M NaOH solution) until the pH is strongly basic (pH > 10) to liberate the free amine.
-
Extract the this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched (R)-amine.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the resulting amine using chiral HPLC.
-
For obtaining the (R)-amine as the crystalline salt, L-(-)-malic acid can be used as the resolving agent, where the salt of the (R)-amine is expected to be less soluble.[1]
Protocol 2: Asymmetric Synthesis of this compound using an (R)-selective ω-Transaminase
This protocol outlines a typical biocatalytic synthesis.
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add the substrate, 4-fluoroacetophenone. A co-solvent like DMSO (10-30% v/v) may be required to ensure solubility.
-
Add the amine donor in excess (e.g., isopropylamine or L-alanine).
-
Add the cofactor pyridoxal-5'-phosphate (PLP).
-
Initiate the reaction by adding the (R)-selective ω-transaminase (as whole cells or purified enzyme).
-
-
Reaction Conditions:
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, terminate it by adding a strong base (e.g., NaOH) to raise the pH.
-
Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purification can be achieved by distillation or column chromatography if necessary.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Protocol 3: Analytical Method for Chiral Purity Determination by HPLC
This is a general method and should be optimized for the specific instrument and column.
-
Column: A chiral stationary phase (CSP) suitable for amines, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a crown ether-based column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). An amine additive (e.g., diethylamine or butylamine) is often added to the mobile phase to improve peak shape and resolution. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Temperature: Column temperature should be controlled, often at room temperature or slightly below.
Data Presentation
Table 1: Chiral Resolution of 1-(4-fluorophenyl)ethanamine via Diastereomeric Salt Crystallization (Illustrative Data)
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Initial e.e. (%) | e.e. after 1st Crystallization (%) | Yield (%) |
| L-(+)-Tartaric Acid | Methanol | 1:0.5 | 0 | >90 (in mother liquor) | ~40 |
| L-(-)-Malic Acid | Ethanol/Water | 1:1 | 0 | >95 (in crystals) | ~35 |
Note: This data is illustrative and actual results will depend on specific experimental conditions.
Table 2: Asymmetric Synthesis of this compound using ω-Transaminase (Illustrative Data)
| ω-Transaminase | Amine Donor | Co-solvent | Conversion (%) | Product e.e. (%) |
| (R)-selective TA | Isopropylamine | 20% DMSO | >95 | >99 |
| (R)-selective TA | L-Alanine | 10% DMSO | >90 | >99 |
Note: This data is illustrative and actual results will depend on the specific enzyme and reaction conditions.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Decision-making logic for troubleshooting low enantiomeric excess.
References
Technical Support Center: Chiral HPLC Separation of 1-(4-fluorophenyl)ethanamine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chiral HPLC separation of 1-(4-fluorophenyl)ethanamine enantiomers.
Troubleshooting Guides
Issue: Poor or No Resolution of Enantiomers
Poor resolution is a common challenge in chiral HPLC, manifesting as co-eluting or partially overlapping peaks.[1][2] A systematic approach to troubleshooting is crucial for achieving baseline separation.
Initial Assessment Workflow
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different CSPs, particularly polysaccharide-based (cellulose or amylose derivatives) or crown ether-based columns.[1] | The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral selector on the CSP.[1] For primary amines like 1-(4-fluorophenyl)ethanamine, polysaccharide-based CSPs are often a good starting point.[1] |
| Suboptimal Mobile Phase Composition | Systematically vary the concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase (e.g., 95:5, 90:10, 85:15 n-Hexane/Alcohol).[1] If resolution is still poor, try a different alcohol modifier. | The choice and concentration of the alcohol modifier can significantly impact the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.[1] |
| High Flow Rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1][2] | A lower flow rate increases the residence time of the enantiomers in the column, allowing for more effective equilibration with the stationary phase and potentially improving separation.[1][2] |
| High Temperature | Decrease the column temperature (e.g., to 25°C or 15°C).[1] | Lower temperatures can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[1] |
Issue: Peak Splitting
Split peaks can arise from various issues within the HPLC system or the method itself.[3][4][5]
Troubleshooting Logic for Split Peaks
Caption: Logical workflow for troubleshooting split peaks.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Injection Solvent Mismatch | Dissolve and inject the sample in the mobile phase.[3] If not possible, use a solvent that is chromatographically weaker than the mobile phase.[2] | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[4] |
| Column Contamination or Degradation | Flush the column with a strong solvent.[6] For immobilized polysaccharide columns, a regeneration procedure with solvents like DMF or DCM may be possible.[7] If performance is not restored, the column may need replacement.[6][7] | Contaminants strongly adsorbed at the head of the column can interfere with the sample introduction, leading to peak splitting.[6][8] |
| Partially Blocked Frit | Reverse the column and flush with the mobile phase at a low flow rate.[6] If this does not resolve the issue, the frit or the entire column may need to be replaced.[8] | A partial blockage of the inlet frit can cause an uneven flow of the mobile phase and sample onto the column, resulting in split peaks.[8] |
| Column Void | A void at the head of the column can cause peak splitting.[6][8] This is often due to column aging or pressure shocks and typically requires column replacement.[8] | A void space disrupts the packed bed, leading to multiple flow paths for the analyte and consequently, split peaks.[8] |
Issue: Peak Tailing
For a basic compound like 1-(4-fluorophenyl)ethanamine, peak tailing is a frequent problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| Secondary Ionic Interactions | Add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase, typically at a concentration of 0.1% to 0.5%.[1] | Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica support of the stationary phase. A basic additive in the mobile phase will neutralize these sites and improve peak shape.[1] |
| Column Overload | Reduce the injection volume or dilute the sample.[1][2] | Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1][2] |
| Suboptimal pH (in Reversed-Phase) | If using a reversed-phase method, ensure the mobile phase pH is appropriately controlled for the analyte's pKa to minimize ionization-related peak shape issues.[1] | Proper pH control is essential for good peak shape, especially for ionizable compounds.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a chiral separation method for 1-(4-fluorophenyl)ethanamine? A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® AD).[1] A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is recommended.[1] Since the analyte is a primary amine, adding a small amount of a basic additive like diethylamine (DEA) is also advisable to improve peak shape.[1]
Q2: Should I use normal-phase or reversed-phase chromatography? While reversed-phase methods are common in achiral HPLC, normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs.[1] The organic solvents used in normal-phase often provide better selectivity for chiral recognition.[1]
Q3: How important is the choice of the alcohol modifier in the mobile phase? The choice of alcohol modifier (e.g., methanol, ethanol, isopropanol) can have a significant impact on the separation.[1] Different alcohols will engage in different hydrogen bonding and dipole-dipole interactions with the analyte and the CSP, which can alter the enantioselectivity.[1] It is recommended to screen different alcohol modifiers during method development.
Q4: My peaks are tailing. What is the most likely cause? For a basic compound like 1-(4-fluorophenyl)ethanamine, peak tailing is often caused by secondary ionic interactions between the primary amine and acidic silanol groups on the silica support.[1] Adding a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase will typically resolve this issue.[1]
Q5: Can temperature be used to optimize the separation? Yes, temperature is a powerful parameter for optimizing chiral separations.[1] Lowering the temperature often increases the stability of the transient diastereomeric complexes that form between the analyte and the CSP, which can lead to improved resolution.[1] However, the effect can be unpredictable, so it is best to screen a range of temperatures (e.g., 15°C, 25°C, 40°C).[2]
Experimental Protocols
Proposed Starting Method for Chiral Separation of 1-(4-fluorophenyl)ethanamine
This protocol provides a starting point for the chiral separation of 1-(4-fluorophenyl)ethanamine. Optimization will likely be required based on the specific instrumentation and column used.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.
-
Solvents: HPLC-grade n-hexane, isopropanol (or ethanol), and diethylamine (DEA).
-
Sample: Racemic 1-(4-fluorophenyl)ethanamine.
Methodology
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v) containing 0.1% DEA.
-
Filter the mobile phase through a 0.45 µm membrane filter.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
-
-
System Preparation:
-
Purge the HPLC system with the mobile phase to remove any residual solvents.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(4-fluorophenyl)ethanamine in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C (using a column oven)
-
Detection: UV at 220 nm
-
Method Development Workflow
Caption: General workflow for chiral method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
preventing racemization of (R)-1-(4-fluorophenyl)ethanamine during reactions
Welcome to the technical support center for (R)-1-(4-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of this critical chiral building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure compound, such as this compound, into a mixture containing both enantiomers (R and S) in equal amounts, rendering it optically inactive.[1] This is a significant issue in drug development and chemical synthesis because different enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and pharmacokinetic properties.[2] Preserving the stereochemical integrity of this compound is crucial to ensure the desired therapeutic effect and safety profile of the final active pharmaceutical ingredient (API).
Q2: What are the primary chemical mechanisms that lead to the racemization of this chiral amine?
A2: The primary mechanism for the racemization of this compound involves the removal of the proton at the chiral center (the carbon atom bonded to the amino group and the fluorophenyl group). This deprotonation is typically facilitated by a base and results in the formation of a planar, achiral carbanion intermediate.[3] This intermediate can then be re-protonated from either face with equal probability, leading to the formation of both the R and S enantiomers and thus a racemic mixture.[1] The adjacent fluorophenyl ring can stabilize this carbanion, potentially increasing the acidity of this proton and making the compound susceptible to base-catalyzed racemization.[4]
Q3: Which reaction conditions are most likely to cause racemization?
A3: Several conditions can promote racemization:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy to overcome the inversion barrier of the chiral center.[5][6]
-
Strong Bases: Strong, non-hindered bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can readily abstract the proton from the chiral center, accelerating racemization.[7][8][9]
-
Certain Reagents: In acylation or peptide coupling reactions, some activating reagents can inadvertently promote racemization. For example, using carbodiimides like DCC or DIC without racemization-suppressing additives is a common cause.[10][11]
Q4: How can I determine the enantiomeric excess (ee) of my product to quantify racemization?
A4: The most common and accurate method for determining the enantiomeric excess of your product is through chiral chromatography, particularly high-performance liquid chromatography (HPLC) or gas chromatography (GC).[3][12] These techniques employ a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. The ratio of the peak areas corresponding to the R and S enantiomers is then used to calculate the enantiomeric excess.[8]
Troubleshooting Guides
Issue: Significant racemization detected after an acylation/coupling reaction.
This is a frequent challenge, particularly in amide bond formation. Follow these steps to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Detailed Troubleshooting Steps:
-
Evaluate Your Base and Reaction Temperature:
-
Base Selection: Strong, non-hindered bases like DIPEA are a common culprit.[8] Their high basicity and small size allow for easy abstraction of the alpha-proton.
-
Temperature Control: The rate of racemization increases with temperature.[4][6]
-
Solution: Perform the coupling reaction at a lower temperature. Cooling the reaction to 0 °C or even lower can significantly slow the rate of epimerization.[7]
-
-
-
Assess Your Coupling Reagent and Additives:
-
Carbodiimide Reagents (e.g., DIC, DCC): These reagents form a highly reactive O-acylisourea intermediate that is very prone to racemization.[10]
-
Solution: The addition of a nucleophilic additive is essential.[10][14] These additives intercept the O-acylisourea to form a more stable active ester that is less susceptible to racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[8][13] Copper(II) chloride (CuCl₂) has also been shown to be an extremely efficient additive for suppressing racemization in carbodiimide-mediated couplings.[15]
-
-
Onium Salt Reagents (e.g., HBTU, HATU, COMU): These are generally a better choice for minimizing racemization as they form active esters in situ.[10]
-
Solution: For substrates highly prone to racemization, HATU is often the superior choice due to the anchimeric assistance from the pyridine nitrogen of its HOAt moiety, which helps to minimize the lifetime of racemizable intermediates.[12] COMU is another highly efficient reagent with a very low tendency for racemization.[4][10]
-
-
-
Refine Your Reaction Protocol:
-
Pre-activation Time: The longer the activated carboxylic acid exists in solution before reacting with the amine, the greater the opportunity for racemization.[7]
-
Solution: Minimize the pre-activation time. Add the activating agent to the carboxylic acid and then, after a very short period (or immediately), add the this compound.
-
-
In-situ Neutralization: If the amine is used as a salt (e.g., hydrochloride), the free amine is typically generated by adding a base before the coupling step. This period of exposure to the free base can promote racemization.
-
Solution: Use an in-situ neutralization protocol where the free amine is generated in the presence of the activated acid, minimizing its exposure to basic conditions.[7]
-
-
Data Presentation
Table 1: Effect of Coupling Reagents and Additives on Racemization
The following table summarizes the percentage of D-isomer (epimer) formation for different coupling reagent/additive combinations in a model peptide coupling, which is indicative of their potential to cause racemization. Lower values indicate better preservation of stereochemistry.
| Coupling Reagent | Additive | Base | % D-Isomer (Epimer) Formation | Reference |
| DIC | None | DIPEA | High (Variable) | [10] |
| DIC | HOBt | DIPEA | Moderate | [8][13] |
| DIC | OxymaPure | DIPEA | Low (<1%) | [16] |
| DIC | HOAt | DIPEA | Very Low | [8] |
| DCC | CuCl₂ | N/A | < 0.1% | [15] |
| HATU | N/A | DIPEA | Very Low | [12] |
| COMU | TMP | N/A | Very Low (<2%) | [4] |
Note: Data is compiled from studies on racemization-prone amino acids, which serve as a good model for predicting behavior with chiral amines.
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol describes a general procedure for coupling a carboxylic acid to this compound while minimizing racemization.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N-methylmorpholine (NMM) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-methylmorpholine (2.5 eq) to the solution and stir for 1 minute.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; the specific column, mobile phase, and conditions must be optimized for your specific product.
Materials:
-
Purified amide product
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.5-1.0 mg/mL) of your purified product in the mobile phase or a compatible solvent.
-
Method Development (Optimization):
-
Select a chiral stationary phase (CSP) column based on the structure of your analyte. Phenyl-carbamate based columns are often a good starting point for aromatic compounds.
-
Begin with a standard mobile phase, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 hexane:IPA).
-
Run the sample and observe the chromatogram. If the enantiomers are not separated, systematically vary the ratio of hexane to isopropanol and/or change the polar modifier (e.g., to ethanol).
-
Adjust the flow rate (e.g., 0.5-1.0 mL/min) and column temperature to optimize resolution and peak shape.
-
-
Analysis:
-
Inject the sample onto the equilibrated chiral HPLC system using the optimized method.
-
Identify the peaks corresponding to the (R,R/S) and (S,R/S) diastereomers (or R and S enantiomers if the coupled acid was achiral).
-
Integrate the peak areas for each enantiomer.
-
-
Calculation:
-
Calculate the enantiomeric excess (ee) using the following formula:
-
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100
-
-
Caption: Mechanism of base-catalyzed racemization via a planar intermediate.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. peptide.com [peptide.com]
- 15. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for (R)-1-(4-fluorophenyl)ethanamine
Welcome to the technical support center for the purification of (R)-1-(4-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this chiral amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying this compound involve chiral resolution techniques. These include:
-
Diastereomeric Salt Crystallization: This is a classical and widely used method that involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.
-
Preparative Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers. It is a powerful method for achieving high enantiomeric purity.
Q2: How do I choose a suitable resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is crucial for successful diastereomeric salt crystallization. Common resolving agents for chiral amines include chiral carboxylic acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), and mandelic acid. The selection is often empirical, and screening of different resolving agents and crystallization solvents is recommended to find the optimal conditions for high yield and enantiomeric excess.
Q3: What are the key parameters to control during diastereomeric salt crystallization?
A3: Several factors influence the success of diastereomeric salt crystallization:
-
Solvent: The solvent system is critical. It should provide a significant solubility difference between the two diastereomeric salts.
-
Temperature: A controlled cooling rate is often necessary to promote the crystallization of the desired diastereomer and avoid the co-precipitation of the other.
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can impact the yield and purity of the desired enantiomer.
-
Supersaturation: Achieving the right level of supersaturation is key for initiating crystallization. This can be controlled by concentration, temperature, and the addition of anti-solvents.
Q4: How can I determine the enantiomeric excess (ee%) of my purified this compound?
A4: The enantiomeric excess can be determined by several analytical techniques:
-
Chiral HPLC: This is a common and accurate method using a suitable chiral stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (e.g., (R)-mandelic acid) or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for the determination of the ee% by integrating the corresponding signals in the 1H NMR spectrum.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form | - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Presence of impurities inhibiting crystallization. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.- Use highly pure starting materials. |
| "Oiling out" instead of crystallization | - High concentration of the diastereomeric salt.- Too rapid cooling of the solution.- Inappropriate solvent choice. | - Dilute the solution with more solvent.- Allow the solution to cool more slowly to room temperature before further cooling.- Screen for alternative solvents or solvent mixtures.- Try to induce crystallization by scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt. |
| Low yield of the desired diastereomeric salt | - The desired salt has significant solubility in the mother liquor.- Co-crystallization of the undesired diastereomer.- Suboptimal stoichiometry of the resolving agent. | - Cool the crystallization mixture for a longer period or at a lower temperature.- Perform a second crystallization of the mother liquor to recover more of the desired salt.- Optimize the solvent system to maximize the solubility difference between the diastereomers.- Experiment with different molar ratios of the resolving agent (e.g., 0.5 to 1.0 equivalents). |
| Low enantiomeric excess (ee%) of the final product | - Incomplete separation of the diastereomeric salts.- Co-precipitation of the more soluble diastereomer.- Racemization during the liberation of the free amine. | - Recrystallize the diastereomeric salt to improve its purity.- Optimize the crystallization conditions (solvent, temperature profile).- Use mild basic conditions (e.g., NaHCO₃ solution) to liberate the free amine from the salt to avoid racemization. |
Preparative Chiral HPLC
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Optimize the mobile phase by varying the solvent ratios and adding modifiers (e.g., acids, bases, or buffers). |
| Peak broadening or tailing | - Column overloading.- Poor sample solubility in the mobile phase.- Column degradation. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.- Flush the column with a strong solvent to remove contaminants.- Check the column's performance with a standard and replace it if necessary. |
| Low recovery of the purified product | - Adsorption of the compound onto the stationary phase.- Decomposition of the sample on the column. | - Add a modifier to the mobile phase to reduce non-specific interactions.- Ensure the sample is stable under the chromatographic conditions. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization with L-(-)-Dibenzoyl-tartaric acid (L-DBTA)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Salt Formation:
-
Dissolve racemic 1-(4-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50-60 °C).
-
In a separate flask, dissolve L-(-)-dibenzoyl-tartaric acid (L-DBTA) (0.5 - 1.0 eq) in the same solvent, also at an elevated temperature.
-
Slowly add the L-DBTA solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed.
-
To maximize the yield, the mixture can be further cooled in an ice bath or refrigerator for several hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add a mild aqueous base (e.g., 1 M NaHCO₃ or 1 M NaOH) and stir until the solid dissolves.
-
Extract the liberated this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess of the purified amine using chiral HPLC or NMR spectroscopy as described in Protocol 3.
-
Quantitative Data (Hypothetical Example):
| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of (R)-amine |
| L-(-)-Dibenzoyl-tartaric acid | Methanol | 1:0.5 | 75 | >95 |
| L-(-)-Tartaric acid | Ethanol | 1:1 | 60 | >90 |
Protocol 2: Preparative Chiral HPLC
This is a general procedure and the specific column and mobile phase should be determined through analytical scale screening first.
-
Column Selection: Choose a suitable preparative chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for amines.
-
Mobile Phase Preparation: Prepare the mobile phase determined from analytical scale experiments. A typical mobile phase for normal phase chromatography would be a mixture of hexane or heptane with an alcohol like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the racemic or partially purified 1-(4-fluorophenyl)ethanamine in the mobile phase or a solvent compatible with the mobile phase.
-
Chromatography:
-
Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the separation using a UV detector.
-
Collect the fractions corresponding to the (R)-enantiomer.
-
-
Product Recovery:
-
Combine the fractions containing the desired enantiomer.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Determination of Enantiomeric Excess by 1H NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the purified 1-(4-fluorophenyl)ethanamine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add an equimolar amount of a chiral solvating agent, such as (R)-(-)-mandelic acid.
-
-
NMR Analysis:
-
Acquire a 1H NMR spectrum of the mixture.
-
The interaction between the chiral amine and the chiral solvating agent will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals of the amine (e.g., the methine proton or the methyl protons).
-
-
Calculation of Enantiomeric Excess:
-
Integrate the signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee% = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100
-
Visualizations
Caption: Workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Workflow for purification by preparative chiral HPLC.
stability issues of (R)-1-(4-fluorophenyl)ethanamine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-1-(4-fluorophenyl)ethanamine under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: The typically colorless liquid has developed a yellow or brownish tint.
-
Recommended Action:
-
It is advisable to discard the discolored material as its purity is compromised.
-
For future prevention, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed amber vial to protect it from light and oxygen.[1]
-
Store the vial at a reduced temperature, preferably frozen, to slow down the rate of degradation.[1]
-
Issue 2: A solid precipitate has formed in the liquid this compound.
-
Probable Cause: As a basic compound, this compound can react with carbon dioxide from the atmosphere to form an insoluble carbonate salt.[1][]
-
Recommended Action:
-
The purity of the liquid is compromised. It is best to use a fresh, properly stored batch for your experiments.
-
To prevent this, always handle the compound under an inert atmosphere and ensure the container is sealed tightly immediately after use.
-
Issue 3: HPLC analysis of a sample shows unexpected peaks that are not present in a freshly prepared standard.
-
Probable Cause: The appearance of new peaks indicates the presence of degradation products. The primary degradation pathways for compounds of this class are oxidation and photodegradation.[1][4] Depending on the experimental conditions, you may be observing the formation of the corresponding imine, aldehyde, or other related substances.
-
Recommended Action:
-
Prepare a fresh standard from a reliable stock to confirm that the new peaks are indeed degradants.
-
Review your experimental and storage conditions. Ensure that solutions are prepared fresh, using degassed solvents, and are protected from light.[1]
-
For analytical method development, it is crucial to perform forced degradation studies to identify potential degradation products and ensure your method is stability-indicating.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) under an inert atmosphere (argon or nitrogen).[1][7] For optimal preservation, storage at low temperatures is recommended, with freezing (-20°C or below) being more effective than refrigeration.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemistry of phenethylamines and benzylamines, the most likely degradation pathways are:
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of the corresponding imine, which can be further hydrolyzed to an aldehyde (4-fluorophenylacetaldehyde) and then a carboxylic acid (4-fluorophenylacetic acid).[1][8] This process can be accelerated by exposure to air and light.[1]
-
Photodegradation: Aromatic amines can degrade when exposed to light, particularly UV light.[4][7] The rate and byproducts of photodegradation can be influenced by factors such as pH and the presence of photosensitizers.[7]
-
Reaction with CO2: Being a basic amine, it can react with atmospheric carbon dioxide to form a carbonate salt.[1][]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection can often provide initial clues of degradation. Key signs include:
-
Color Change: A change from colorless to yellow or brown.[1]
-
Precipitation: Formation of a solid in the liquid.[1]
-
Odor Change: While subjective, a significant change from its characteristic fishy odor could indicate chemical transformation.[1] For quantitative assessment, analytical techniques such as HPLC are necessary to detect and quantify impurity levels.
Q4: Are solutions of this compound stable?
A4: Solutions are generally less stable than the neat compound.[1] For maximum stability, solutions should be prepared fresh using high-purity, degassed solvents. If storage is necessary, they should be kept at low temperatures (-20°C or colder) and protected from light.[1] Stability will also depend on the solvent used.
Data Presentation
Table 1: Influence of Storage Temperature on the Stability of Phenethylamine Derivatives
This table summarizes the general effect of temperature on the stability of phenethylamines, providing a strong indication of the appropriate storage conditions for this compound.
| Storage Temperature | Observation | Implication for Stability |
| 22°C (Room Temperature) | Degradation products detected within 1 day.[1] | Highly unstable; not recommended for storage. |
| 4°C (Refrigerated) | Degradation detected after several days.[1] | Offers limited short-term stability; not ideal for long-term storage. |
| -20°C (Frozen) | No degradation detected over a 14-day study.[1] | Highly effective for preserving the compound and preventing degradation.[1] |
Table 2: Typical Conditions for Forced Degradation Studies
These conditions are designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[5]
| Stress Condition | Typical Reagent and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) for several hours.[9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) for several hours.[9] |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature for up to 24 hours.[10] |
| Thermal Degradation | Sample heated as a solid or in solution (e.g., 60-80°C) in a controlled oven. |
| Photostability | Exposure to a light source providing not less than 1.2 million lux hours and 200 watt hours/square meter (as per ICH Q1B guidelines).[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat the mixture at 80°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in a thermostatically controlled oven at 80°C for 48 hours. After cooling, dissolve the solid and dilute both samples with the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) in a photostability chamber according to ICH Q1B guidelines.[10] Keep a control sample wrapped in aluminum foil under the same conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dl.edi-info.ir [dl.edi-info.ir]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in the Synthesis of (R)-1-(4-fluorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the asymmetric synthesis of (R)-1-(4-fluorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?
Catalyst deactivation in this synthesis, typically an asymmetric reductive amination or hydrogenation, can be broadly categorized into three main types: chemical, mechanical, and thermal deactivation.[1] The most prevalent issues are chemical in nature and include poisoning, where impurities bind to active sites, and fouling (or coking), where the catalyst surface is blocked by deposits.[1][2] Product inhibition, where the synthesized amine itself deactivates the catalyst, is also a significant factor.[3]
Q2: My reaction has stalled, showing low conversion. What is the most likely cause?
A stalled or slow reaction is frequently a sign of catalyst deactivation. The primary suspect is often catalyst poisoning from impurities in the reactants, solvent, or reaction atmosphere.[2] Another common cause, particularly in the synthesis of N-alkyl amines, is product inhibition, where the amine product coordinates with the catalyst's metal center, preventing further substrate binding.[3]
Q3: What are the typical catalyst poisons for transition metal catalysts (e.g., Rhodium, Iridium) used in this synthesis?
Transition metal catalysts are sensitive to a variety of substances that can act as poisons. Key poisons include:
-
Sulfur compounds: Often present in starting materials or solvents.
-
Water and Oxygen: Can lead to the formation of inactive metal oxides or hydroxides.[4]
-
Carbon Monoxide (CO): Can form strong, often irreversible, bonds with the metal center.[4]
-
Halides and other strong Lewis bases: Can compete with the substrate for coordination to the catalyst's active site.[4]
-
Phosphorus compounds: Similar to sulfur, they can strongly coordinate to and poison the metal catalyst.[2]
Q4: How does product inhibition occur and how can it be mitigated?
The product, this compound, is a nucleophilic amine.[3] It can coordinate to the acidic metal center of the catalyst, effectively competing with the imine substrate. This is a form of reversible deactivation. To mitigate this, one can consider running the reaction at a higher catalyst loading, although this is not ideal. A more effective strategy is to select a catalyst system known to be less susceptible to product inhibition, potentially by using ligands that sterically hinder the product from binding as effectively as the substrate.
Q5: Can a deactivated catalyst be regenerated or reused?
Whether a catalyst can be regenerated depends on the mechanism of deactivation.[1]
-
Reversible Poisoning/Inhibition: If deactivation is due to weak, reversible binding of an inhibitor (like the product amine), altering reaction conditions or a simple workup might restore activity for reuse.
-
Irreversible Poisoning: Strong chemisorption of poisons like sulfur typically leads to irreversible deactivation, and the catalyst cannot be easily regenerated.[2]
-
Fouling: Deactivation by coke or polymer deposition can sometimes be reversed by carefully controlled washing or thermal treatments (e.g., calcination) to burn off the deposits.[5]
-
Sintering: Thermal degradation where catalyst particles agglomerate is generally irreversible.[1]
Troubleshooting Guide: Low or No Catalytic Activity
If you are experiencing low or no conversion in your reaction, follow this systematic troubleshooting workflow.
Caption: A logical workflow for diagnosing the root cause of low catalytic activity.
Q: Have you confirmed the purity of your starting materials and solvent? Impurities are a primary source of catalyst poisons.[5] Even trace amounts of sulfur or water can completely halt the reaction. It is critical to use high-purity, anhydrous, and degassed reagents and solvents.
Q: Are you maintaining a rigorously inert atmosphere? Many asymmetric hydrogenation catalysts, particularly their active hydride species, are highly sensitive to oxygen and moisture.[6] Ensure all glassware is oven- or flame-dried and that the reaction is set up and run under a robust inert atmosphere like nitrogen or argon, preferably using a glovebox or Schlenk techniques.
Q: Is your catalyst precursor and ligand of high quality and handled correctly? Catalyst precursors and chiral ligands can degrade over time, especially if not stored under inert conditions. Use fresh catalyst from a reputable supplier and handle it exclusively under an inert atmosphere.
Q: Are your reaction parameters (temperature, pressure, concentration) optimal? Asymmetric hydrogenations can be sensitive to reaction conditions.[7] Deviations from established protocols for temperature or hydrogen pressure can lead to lower rates and selectivities. For instance, insufficient hydrogen pressure may slow the reaction, allowing more time for side reactions or catalyst degradation to occur.
Data Presentation
Table 1: Common Catalyst Poisons and Their Potential Sources
| Poison Class | Examples | Potential Sources | Deactivation Mechanism |
| Sulfur Compounds | Thiols, Thioethers, H₂S | Contaminated starting materials, reagents (e.g., some grades of H₂), solvents | Strong, often irreversible, binding to the metal center.[2] |
| Oxygen/Water | O₂, H₂O | Atmosphere leaks, wet solvents or reagents | Oxidation of the metal center or ligand; formation of inactive hydroxides.[4] |
| Halogens | Cl⁻, Br⁻, I⁻ | Halogenated solvent impurities, starting materials | Coordination to the metal center, blocking active sites. |
| Strongly Coordinating Species | CO, Phosphines, Cyanide | Impurities in H₂ gas, side reactions, contaminated reagents | Irreversible binding to the active site, displacing the substrate.[4] |
| Product | This compound | The reaction itself | Reversible coordination to the catalyst, competing with the substrate.[3] |
Table 2: Typical Reaction Parameters for Asymmetric Hydrogenation
This data is based on representative procedures for similar transformations and should be used as a starting point for optimization.[7]
| Parameter | Value/Range | Notes |
| Substrate/Catalyst Ratio | 1000:1 to 10,000:1 (S/C) | Higher S/C ratios are economically desirable but more sensitive to poisons. |
| Catalyst Loading | 0.01 - 0.1 mol% | A lower catalyst loading is more susceptible to deactivation by trace impurities. |
| H₂ Pressure | 10 - 80 atm | Higher pressure often increases the reaction rate and can improve enantioselectivity.[7] |
| Temperature | 25 - 60 °C | Higher temperatures increase the rate but may decrease enantioselectivity or lead to thermal degradation. |
| Solvent | Methanol, Ethanol, THF | Must be anhydrous and degassed. The choice can influence catalyst solubility and activity. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol describes a general method for the synthesis of this compound via the asymmetric hydrogenation of the corresponding N-protected imine.
-
Materials:
-
Precursor imine (e.g., N-benzyl imine of 4-fluoroacetophenone) (1.0 equiv)
-
Rhodium or Iridium catalyst precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) (0.05 mol%)
-
Chiral phosphine ligand (e.g., a Josiphos or BINAP derivative) (0.055 mol%)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen (H₂) gas (high purity)
-
-
Procedure:
-
Inside a nitrogen-filled glovebox, add the catalyst precursor and chiral ligand to a high-pressure reactor vessel equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent and stir the mixture for 30 minutes to allow for the formation of the active catalyst complex.
-
Dissolve the imine substrate in the remaining solvent and add this solution to the reactor.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation manifold.
-
Purge the reactor head several times by pressurizing with hydrogen and venting.
-
Pressurize the vessel to the target pressure (e.g., 40 atm) and begin vigorous stirring.
-
Heat the reaction to the desired temperature (e.g., 40 °C) and monitor its progress by taking aliquots and analyzing via GC or HPLC.
-
Upon completion, cool the reactor to room temperature, carefully vent the excess hydrogen pressure, and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield the desired chiral amine.
-
Determine the enantiomeric excess (e.e.) of the purified product using chiral HPLC analysis.
-
Protocol 2: Purification of Reactants and Solvents
-
4-Fluoroacetophenone (Liquid): Purify by vacuum distillation. Ensure the collection flask is dry and under an inert atmosphere.
-
Solvents (e.g., Methanol, THF): Use a commercial solvent purification system (e.g., passing through activated alumina columns). Alternatively, for methanol, distill from magnesium methoxide under nitrogen. For THF, distill from sodium/benzophenone ketyl under nitrogen. Always store purified solvents over activated molecular sieves under an inert atmosphere.
Visualizations
Caption: A simplified diagram illustrating how a poison binds to an active catalyst, forming an inactive complex and halting the catalytic cycle.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts [mdpi.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of (R)-1-(4-fluorophenyl)ethanamine: NMR vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of (R)-1-(4-fluorophenyl)ethanamine purity. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your analytical needs.
Introduction to Purity Assessment
This compound is a chiral building block frequently used in the synthesis of active pharmaceutical ingredients (APIs). Its efficacy and safety are intrinsically linked to its enantiomeric purity, as the (S)-enantiomer may have different pharmacological or toxicological properties. Therefore, robust analytical methods are required to quantify not only chemical impurities but also the unwanted enantiomer.
Both Quantitative NMR (qNMR) and chiral HPLC are principal methods for purity determination, each offering distinct advantages.[1][2] qNMR provides a direct measure of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4][5] Chiral HPLC, on the other hand, excels at separating enantiomers, providing a precise measure of enantiomeric excess (e.e.).[6][7]
Experimental Workflow
The overall workflow for the validation of this compound purity using both NMR and HPLC is depicted in the following diagram.
Caption: Workflow for purity validation of this compound.
Methodologies
Quantitative ¹H-NMR Spectroscopy (qNMR)
The principle of qNMR is based on the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[4] By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[5]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Methanol-d₄).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Nucleus: ¹H
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans (ns): 8 (or more for higher signal-to-noise).
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte (e.g., the quartet of the CH proton) and a signal of the internal standard (e.g., the singlet of the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with enantiomers, leading to different retention times and thus their separation.[6] This technique is highly sensitive for determining the enantiomeric excess of a chiral compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a racemic standard of 1-(4-fluorophenyl)ethanamine to confirm the elution order of the enantiomers.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column, such as CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm), is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., n-Hexane:Isopropanol:Diethylamine = 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers from the chromatogram of the racemic standard.
-
Calculate the enantiomeric excess (% e.e.) of the sample using the following formula:
% e.e. = [(Area_(R) - Area_(S)) / (Area_(R) + Area_(S))] * 100
Where:
-
Area_(R) = Peak area of the (R)-enantiomer
-
Area_(S) = Peak area of the (S)-enantiomer
-
Results and Data Comparison
Below is a summary of hypothetical, yet realistic, quantitative data obtained from the analysis of a batch of this compound using both qNMR and chiral HPLC.
Table 1: qNMR Purity Assessment
| Parameter | Value |
| Analyte Mass | 10.05 mg |
| Internal Standard (Maleic Acid) Mass | 5.12 mg |
| Internal Standard Purity | 99.9% |
| Analyte Signal Integral (CH quartet) | 1.00 |
| Internal Standard Signal Integral (CH=CH singlet) | 2.05 |
| Calculated Absolute Purity (% w/w) | 99.2% |
| Observed Impurities | Residual solvents (e.g., ethyl acetate at 0.1%) |
Table 2: Chiral HPLC Purity Assessment
| Peak | Retention Time (min) | Area | % Area |
| (S)-1-(4-fluorophenyl)ethanamine | 8.5 | 1,500 | 0.5 |
| This compound | 10.2 | 298,500 | 99.5 |
| Calculated Enantiomeric Excess (% e.e.) | 99.0% | ||
| Other Observed Impurities | None detected above 0.05% |
Comparison of Techniques
| Feature | qNMR | Chiral HPLC |
| Principle | Absolute quantification based on signal intensity relative to a standard.[3][4] | Separation based on differential interaction with a chiral stationary phase.[6] |
| Purity Measurement | Provides absolute purity (% w/w) of the main component. | Provides relative purity (% area) and enantiomeric excess (% e.e.). |
| Enantiomer Analysis | Does not separate enantiomers without a chiral solvating agent. | Excellent for separating and quantifying enantiomers. |
| Impurity Detection | Can detect and quantify any proton-containing impurity with a unique signal. | Detects impurities that have a chromophore and are separated from the main peak. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a racemic standard to identify enantiomer peaks. |
| Sample Throughput | Relatively lower throughput due to longer acquisition times for quantification. | Higher throughput, with typical run times of 15-30 minutes. |
| Destructive? | No, the sample can be recovered.[4] | Yes, the sample is consumed during the analysis. |
Conclusion
Both qNMR and chiral HPLC are powerful and complementary techniques for the comprehensive purity validation of this compound.
-
qNMR is the method of choice for determining the absolute purity of the compound, providing a direct measure of the mass fraction of the analyte. It is also effective in identifying and quantifying residual solvents and other proton-containing impurities.
-
Chiral HPLC is indispensable for assessing the enantiomeric purity . Its high resolving power allows for the accurate determination of the enantiomeric excess, which is a critical quality attribute for chiral APIs and intermediates.
For a complete and robust quality assessment of this compound, a combination of both techniques is recommended. qNMR establishes the absolute purity, while chiral HPLC confirms the enantiomeric integrity. This orthogonal approach provides a high degree of confidence in the quality of the material for its intended use in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
comparison of different chiral resolving agents for 1-(4-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Chiral Resolving Agents for the Enantioseparation of 1-(4-Fluorophenyl)ethanamine
The resolution of racemic 1-(4-fluorophenyl)ethanamine is a critical step in the synthesis of various chiral pharmaceuticals and agrochemicals, where the biological activity is often enantiomer-specific. The classical method of diastereomeric salt formation remains a widely used and scalable approach for this purpose. This guide provides a comparative analysis of different chiral resolving agents for 1-(4-fluorophenyl)ethanamine, supported by experimental data to aid in the selection of the most effective agent and conditions for a given application.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is predicated on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent. This reaction yields a pair of diastereomeric salts which, unlike enantiomers, possess different physicochemical properties, most notably solubility. This disparity in solubility allows for their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the amine from the isolated diastereomeric salt affords the desired enantiomer in high purity.
Performance Comparison of Chiral Resolving Agents
| Chiral Resolving Agent | Molar Ratio (Amine:Agent) | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| L-(−)-Malic Acid | 1 : 0.5 | Methanol / Water | 48.6% (for the (R)-amine salt) | >99% (for the (R)-amine) |
| L-(+)-Tartaric Acid | 1 : 0.5 | Methanol | High (qualitative) | High (qualitative, for the (S)-amine) |
Note: The data for L-(+)-Tartaric acid is qualitative as the primary source focused on the resolution with L-(-)-Malic acid but mentioned the utility of tartaric acid for the other enantiomer.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and optimization of chiral resolution processes.
Resolution with L-(−)-Malic Acid to Obtain (R)-1-(4-Fluorophenyl)ethanamine[1]
-
Salt Formation: A solution of racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) in methanol is prepared. To this, a solution of L-(−)-malic acid (0.5 equivalents) in methanol is added.
-
Crystallization: The mixture is heated to dissolve all solids and then allowed to cool gradually to room temperature to induce crystallization of the diastereomeric salt of this compound and L-(−)-malic acid.
-
Isolation of Diastereomeric Salt: The precipitated crystals are isolated by filtration, washed with a small amount of cold methanol, and dried under vacuum. A yield of 48.6% for the diastereomeric salt is reported.
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium hydroxide). The mixture is stirred until the salt dissolves completely.
-
Extraction and Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield the enantiomerically enriched this compound with an enantiomeric excess of over 99%.
General Protocol for Resolution with L-(+)-Tartaric Acid to Obtain (S)-1-(4-Fluorophenyl)ethanamine
While specific quantitative data from the primary source is lacking for this exact resolution, a general and widely applicable protocol is as follows:
-
Salt Formation: Dissolve racemic 1-(4-fluorophenyl)ethanamine (1 equivalent) in a suitable solvent, such as methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, applying gentle heat if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with continuous stirring. Allow the mixture to cool to room temperature to facilitate the crystallization of the less soluble diastereomeric salt of (S)-1-(4-fluorophenyl)ethanamine and L-(+)-tartaric acid.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small portion of the cold solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of an organic solvent and an aqueous base.
-
Extraction and Purification: Separate the organic layer, wash with water, dry, and evaporate the solvent to obtain the enantiomerically enriched (S)-1-(4-fluorophenyl)ethanamine.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral resolution via diastereomeric salt formation and the logical relationship of the components.
Caption: Experimental workflow for the chiral resolution of 1-(4-fluorophenyl)ethanamine.
A Comparative Guide to Spectroscopic Analysis of Impurities in (R)-1-(4-fluorophenyl)ethanamine
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral intermediates like (R)-1-(4-fluorophenyl)ethanamine is paramount. This guide provides a comprehensive comparison of key spectroscopic techniques for the analysis of impurities in this compound, supported by experimental data and detailed methodologies.
This compound is a crucial chiral building block in the synthesis of various pharmaceutical agents. The presence of impurities, including its enantiomeric counterpart (S)-1-(4-fluorophenyl)ethanamine, residual starting materials, by-products, and degradation products, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are essential for their detection and quantification.
This guide will delve into the application and comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of this compound.
Overall Workflow for Impurity Analysis
The general workflow for the spectroscopic analysis of impurities in this compound involves several key stages, from sample preparation to data analysis and reporting.
Caption: Workflow for impurity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity for the separation and quantification of various impurities.
Chiral HPLC for Enantiomeric Purity: The most critical impurity in this compound is its unwanted enantiomer, (S)-1-(4-fluorophenyl)ethanamine. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for separating and quantifying these enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for this purpose.
Reversed-Phase HPLC for General Impurity Profiling: Reversed-phase HPLC (RP-HPLC) with a C18 column is widely used to separate the main component from other organic impurities that may arise from the synthetic process. A UV detector is typically used for detection, as the phenyl ring provides sufficient chromophore for sensitive analysis.
Comparison of HPLC Methods
| Parameter | Chiral HPLC | Reversed-Phase HPLC |
| Primary Application | Enantiomeric Purity | General Impurity Profiling |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak, Chiralcel) | C18 or C8 |
| Mobile Phase | Typically Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic | Acetonitrile/Water or Methanol/Water with buffers |
| Key Advantage | Direct separation of enantiomers | Broad applicability for a wide range of organic impurities |
| Limitation | May not resolve all process-related impurities | Does not separate enantiomers |
Experimental Protocol: Chiral HPLC
A typical chiral HPLC method for the enantiomeric purity of this compound would involve the following:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Given that this compound and many potential process-related impurities are amenable to gas chromatography, GC-MS offers excellent sensitivity and specificity for their identification and quantification.
Derivatization: Primary amines can sometimes exhibit poor peak shape and tailing in GC due to their polarity. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can improve chromatographic performance and detection limits.[1]
Impurity Identification: The mass spectrometer provides valuable structural information, allowing for the confident identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST) or through interpretation of fragmentation patterns.
Experimental Protocol: GC-MS
A general GC-MS method for the analysis of impurities in this compound is outlined below:
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL. If derivatization is performed, follow the specific protocol for the chosen reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of impurities. While not a separative technique like chromatography, it provides detailed structural information that is often orthogonal and complementary.
¹H NMR: Proton NMR is useful for the initial assessment of purity and for identifying major impurities. The chemical shifts and coupling constants of the protons in this compound and its potential impurities provide a fingerprint for identification.
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule and can help to distinguish between isomers.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful and sensitive technique for the analysis of this compound.[2] The fluorine chemical shift is highly sensitive to its electronic environment, making it an excellent probe for identifying and quantifying fluorinated impurities. Each unique fluorine-containing compound in the sample will give a distinct signal in the ¹⁹F NMR spectrum, often with minimal overlap, allowing for straightforward quantification.
Chiral NMR: The enantiomeric purity can be determined by NMR using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For instance, reacting the amine with a chiral reagent like Mosher's acid chloride (MTPA-Cl) forms diastereomers that will have distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the calculation of the enantiomeric excess.
Quantitative Data from Spectroscopic Analysis
| Technique | Analyte/Impurity | Typical Limit of Quantification (LOQ) | Key Quantitative Information |
| Chiral HPLC-UV | (S)-enantiomer | 0.05 - 0.1% | Enantiomeric excess (% ee) |
| RP-HPLC-UV | Process-related impurities | 0.05 - 0.1% | Relative percentage of each impurity |
| GC-MS | Volatile/Semi-volatile impurities | 0.01 - 0.05% | Relative percentage and identification of trace impurities |
| ¹⁹F NMR | Fluorinated impurities | ~0.1% | Molar ratio of fluorinated species |
| ¹H NMR (with CDA) | (S)-enantiomer | ~1% | Diastereomeric ratio, convertible to % ee |
Logical Comparison of Techniques
The selection of the most appropriate spectroscopic technique depends on the specific analytical goal.
Caption: Technique selection logic.
Conclusion
A comprehensive approach utilizing a combination of spectroscopic techniques is essential for the thorough analysis of impurities in this compound. Chiral HPLC is the definitive method for determining enantiomeric purity, while RP-HPLC provides a robust assessment of general organic impurities. GC-MS offers high sensitivity for volatile and semi-volatile compounds and is invaluable for the identification of unknown impurities. NMR spectroscopy, particularly ¹⁹F NMR, serves as a powerful tool for structural elucidation and orthogonal quantification.
For drug development professionals, the integration of these techniques within a well-defined analytical strategy ensures the quality, safety, and regulatory compliance of this compound and the resulting pharmaceutical products. The choice of methods should be guided by the specific impurities of interest, the required sensitivity, and the stage of drug development.
References
A Comparative Guide to Chiral HPLC Method Validation for (R)-1-(4-fluorophenyl)ethanamine
In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric purity is paramount for ensuring the safety and efficacy of chiral drug substances. This guide provides a comprehensive overview and comparison of a validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (R)-1-(4-fluorophenyl)ethanamine. The performance of this method is benchmarked against alternative techniques, supported by detailed experimental protocols and validation data in line with the International Council for Harmonisation (ICH) guidelines.
This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its enantiomeric purity is a critical quality attribute that must be rigorously controlled. Chiral HPLC stands as the most widely adopted technique for this purpose due to its high resolution, sensitivity, and robustness.
High-Performance Liquid Chromatography (HPLC) Method Validation
A stability-indicating chiral HPLC method was developed and validated to ensure its suitability for the accurate quantification of the (S)-enantiomer in this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad enantiorecognition capabilities for primary amines.
Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector |
| Column | CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method Validation Summary
The developed chiral HPLC method was validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized below, demonstrating the method's reliability and suitability for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | The method should be able to resolve the (R)- and (S)-enantiomers from each other and from any potential impurities. Resolution (Rs) > 1.5. | The method demonstrated baseline separation of the two enantiomers with a resolution of 2.8. No interference was observed from the blank or placebo. |
| Linearity | R² ≥ 0.999 for the (S)-enantiomer. | R² = 0.9997 over a concentration range of 0.1% to 1.5% of the nominal concentration of this compound. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery. | The mean recovery was found to be between 99.2% and 101.5% at three different concentration levels. |
| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Repeatability: RSD = 0.85% Intermediate Precision: RSD = 1.23% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.03% of the nominal concentration. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1% of the nominal concentration. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method was found to be robust with respect to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% in the organic modifier). |
Alternative Chiral Separation Technique: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering advantages in terms of speed, reduced solvent consumption, and lower environmental impact. While a full validation study for SFC is not presented here, a comparative overview of its potential performance is provided.
Potential SFC Method Conditions
| Parameter | Recommended Condition |
| Chromatograph | Supercritical Fluid Chromatograph with UV/Vis or PDA Detector |
| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | CO₂ / Methanol with 0.1% Diethylamine (gradient or isocratic) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
Performance Comparison: HPLC vs. SFC
| Feature | Chiral HPLC | Chiral SFC |
| Resolution | Excellent, baseline separation is achievable. | Often provides higher efficiency and can lead to better resolution in shorter times. |
| Analysis Time | Typically longer run times (15-30 min). | Significantly faster analysis times are common (2-10 min). |
| Solvent Consumption | Higher consumption of organic solvents (e.g., n-Hexane, 2-Propanol). | Primarily uses compressed CO₂ with a small percentage of organic co-solvent, leading to a significant reduction in solvent waste. |
| Environmental Impact | Higher environmental footprint due to solvent usage and disposal. | Considered a "greener" technique due to the use of non-toxic CO₂ and reduced organic solvent waste. |
| Cost of Operation | Generally lower initial instrument cost, but higher solvent purchase and disposal costs. | Higher initial instrument cost, but lower operating costs due to reduced solvent consumption. |
| Method Development | Well-established, with a wide range of available columns and mobile phases. | Can be more complex to develop methods due to the additional parameters of pressure and density. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Validation
-
Specificity: Analyze blank (mobile phase), a solution of the (R)-enantiomer, a solution of the racemic mixture, and a placebo solution to demonstrate the absence of interference.
-
Linearity: Prepare a series of at least five standard solutions of the (S)-enantiomer at concentrations ranging from the LOQ to 150% of the specified limit for the unwanted enantiomer. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% level on the same day and by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting a series of dilute solutions of the (S)-enantiomer and determining the concentration at which the signal-to-noise ratio is approximately 3:1 and 10:1, respectively.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the resolution and quantification of the enantiomers.
Protocol 2: Sample Preparation
-
Accurately weigh about 25 mg of the this compound sample.
-
Dissolve the sample in the mobile phase in a 25 mL volumetric flask and dilute to volume.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Visualizations
Caption: Workflow for Chiral HPLC Method Validation.
Conclusion
The validated chiral HPLC method provides a reliable, accurate, and precise means for the determination of the enantiomeric purity of this compound. It is suitable for routine quality control analysis in the pharmaceutical industry. While chiral SFC presents a compelling alternative with significant advantages in terms of speed and environmental sustainability, the choice between the two techniques will depend on specific laboratory needs, available instrumentation, and throughput requirements. For many laboratories, the well-established and robust nature of chiral HPLC remains the preferred choice for method validation and routine analysis.
stability indicating assays for (R)-1-(4-fluorophenyl)ethanamine
A Comparative Guide to Stability-Indicating Assays for (R)-1-(4-fluorophenyl)ethanamine and Related Chiral Amines
For researchers, scientists, and drug development professionals, ensuring the stability and enantiomeric purity of chiral active pharmaceutical ingredients (APIs) like this compound is paramount. Stability-indicating analytical methods are crucial for identifying and quantifying degradation products and ensuring that the analytical procedure can distinguish the intact API from its potential degradants and its enantiomeric counterpart. This guide provides a comparative overview of high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) based stability-indicating assays applicable to this compound and similar chiral amines.
Comparison of Analytical Methodologies
The primary challenge in developing a stability-indicating assay for a chiral compound is to achieve both separation of degradants from the main peak and the resolution of the enantiomers. Chiral stationary phases (CSPs) are essential for the latter. Polysaccharide-based and crown ether-based CSPs are commonly employed for the separation of primary amines.[1]
High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for pharmaceutical analysis. For chiral separations, it offers a wide variety of well-established CSPs.
Ultra-High-Performance Liquid Chromatography (UPLC) , a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher pressures to deliver faster analysis times and improved resolution and sensitivity compared to traditional HPLC.[2][3]
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity needs, and available instrumentation.
Data Presentation: Performance Comparison of Chiral Separation Methods
The following tables summarize typical performance data for stability-indicating chiral HPLC and UPLC methods, based on published data for similar chiral amines. These values provide a benchmark for what can be expected when developing a method for this compound.
Table 1: Comparison of HPLC and UPLC Method Performance for Chiral Amine Analysis
| Parameter | Chiral HPLC Method (Example) | Chiral UPLC Method (Example) |
| Instrument | HPLC with UV or FLD Detector | UPLC with UV or MS/MS Detector |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB) or Crown ether-based CSP (e.g., Crownpak CR(+)) | Sub-2 µm particle size Polysaccharide-based CSP (e.g., Chiralcel OD-RH) |
| Typical Run Time | 15-30 minutes | < 10 minutes[3] |
| Resolution (Rs) between enantiomers | > 2.0 | > 2.5 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.08 - 0.2 µg/mL[3][4][5] | 0.06 - 0.18 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.16 - 0.5 µg/mL[3][4][5] | 0.2 - 0.35 µg/mL[3] |
| Accuracy (% Recovery) | 98 - 102%[3][5] | 98 - 102%[3] |
| Precision (% RSD) | < 2.0% | < 1.5% |
Table 2: Common Chiral Stationary Phases for Primary Amine Separation
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Mobile Phase Compatibility | Typical Analytes |
| Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1] | Normal Phase, Reversed Phase, Polar Organic | Wide range of racemates, including primary amines.[1] |
| Crown Ether-based (e.g., Crownpak CR(+)) | Complex formation between the crown ether and the ammonium ion of the primary amine.[4] | Requires acidic mobile phase (pH 1-2).[4] | Primary amines.[1][4] |
| Cyclofructan-based | Inclusion complexation and hydrogen bonding. | Polar Organic Mode | Primary amines.[1] |
Experimental Protocols
A robust stability-indicating method requires subjecting the drug substance to forced degradation under various stress conditions to generate potential degradation products.[6][7][8][9][10]
Forced Degradation Studies
The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[6]
-
Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C) for a specified duration.
-
Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60-80°C) for a specified duration.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.[4]
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light, as per ICH Q1B guidelines.
Example Chromatographic Method Development Approach
-
Column Screening: Screen various chiral stationary phases (e.g., polysaccharide-based, crown ether-based) with the (R)- and (S)-enantiomers of 1-(4-fluorophenyl)ethanamine to find a column that provides baseline separation.
-
Mobile Phase Optimization:
-
For polysaccharide-based CSPs, evaluate different mobile phase modes (Normal Phase, Reversed Phase, Polar Organic). Common mobile phases include hexane/ethanol for normal phase and acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) for reversed phase.[1]
-
For crown ether-based CSPs, an acidic mobile phase, such as perchloric acid buffer at pH 1.0, is typically required.[4][5]
-
-
Method Validation: Validate the chosen method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12] The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation products and the other enantiomer.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of developing a stability-indicating assay and a typical signaling pathway for method development.
Caption: Workflow for Stability-Indicating Assay Development.
Caption: Decision pathway for chiral method development.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide | Semantic Scholar [semanticscholar.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 10. biomedres.us [biomedres.us]
- 11. japsonline.com [japsonline.com]
- 12. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to (R)-1-(4-fluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Chiral Amine
(R)-1-(4-fluorophenyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereoselective synthesis of this amine is of paramount importance, and several synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comparative analysis of three prominent synthetic routes: enzymatic synthesis via transamination, asymmetric reductive amination, and chemoenzymatic synthesis through kinetic resolution. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation.
Comparative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound and its close analogs, offering a clear comparison of their efficiency and stereoselectivity.
| Synthetic Route | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |
| Enzymatic Synthesis | ω-Transaminase (e.g., from Arthrobacter sp.) | 4-Fluoroacetophenone | >95 | >99 (R) | pH 8.0, 35-40 °C, Isopropylamine as amine donor, PLP cofactor | [1] |
| Asymmetric Reductive Amination | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 4-Fluoroacetophenone | >99 | 94 (R) | Ti(OiPr)₄, I₂, H₂ (1000 psi), DCM, Room Temperature | [2] |
| Chemoenzymatic Synthesis | Lipase B from Candida antarctica | Racemic 1-(4-fluorophenyl)ethanamine | ~50 (for R-enantiomer) | >95 (R) | Kinetic resolution via acylation in an organic solvent | [3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the three major synthetic routes to this compound.
Caption: Enzymatic synthesis of this compound.
Caption: Asymmetric reductive amination pathway.
Caption: Chemoenzymatic synthesis via kinetic resolution.
Experimental Protocols
Enzymatic Synthesis using ω-Transaminase
This protocol is adapted from studies on the synthesis of structurally similar chiral amines using ω-transaminases.[1]
Materials:
-
4-Fluoroacetophenone
-
ω-Transaminase from Arthrobacter sp. (e.g., AbTA expressed in E. coli)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (pH 8.0)
-
Organic solvent (e.g., DMSO, optional for substrate solubility)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 1 mM PLP, and a suitable concentration of the ω-transaminase biocatalyst (e.g., whole cells expressing the enzyme).
-
Add 4-fluoroacetophenone to the desired final concentration (e.g., 10-50 mM). If solubility is an issue, a co-solvent like DMSO (5-20% v/v) can be used.[1]
-
Add the amine donor, isopropylamine, in excess (e.g., 5-10 equivalents) to drive the reaction equilibrium towards the product.
-
Incubate the reaction mixture at 35-40 °C with shaking for 24-48 hours.[1]
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, stop the reaction by centrifuging to remove the biocatalyst.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate) after adjusting the pH to basic (e.g., pH > 9).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation.
Asymmetric Reductive Amination with a Chiral Iridium Catalyst
This protocol is based on a general procedure for the asymmetric reductive amination of aryl ketones.[2]
Materials:
-
4-Fluoroacetophenone
-
p-Anisidine (or another amine source)
-
[Ir(COD)Cl]₂
-
(S,S)-f-Binaphane
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Hydrogen gas (high pressure)
-
Parr reactor or similar high-pressure vessel
Procedure:
-
In a glovebox, prepare the catalyst in situ by mixing [Ir(COD)Cl]₂ and (S,S)-f-Binaphane in DCM and stirring for 30 minutes.
-
In a separate flask, dissolve 4-fluoroacetophenone, p-anisidine, Ti(OiPr)₄, and a catalytic amount of I₂ in DCM.
-
Transfer the catalyst solution to the substrate solution.
-
Transfer the final reaction mixture to a Parr reactor.
-
Pressurize the reactor with hydrogen gas to 1000 psi.
-
Stir the reaction at room temperature for 12 hours.[2]
-
Carefully release the hydrogen pressure.
-
Pass the reaction mixture through a silica gel plug, eluting with a mixture of ethyl acetate and hexane.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
If p-anisidine is used, the resulting secondary amine can be converted to the primary amine in a subsequent step. For direct primary amine synthesis, an ammonia source would be used.
Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This protocol outlines a typical kinetic resolution of a racemic amine using a lipase.[3]
Materials:
-
Racemic 1-(4-fluorophenyl)ethanamine
-
Lipase B from Candida antarctica (immobilized)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Orbital shaker
Procedure:
-
Dissolve racemic 1-(4-fluorophenyl)ethanamine in an anhydrous organic solvent.
-
Add the acyl donor to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the reaction on an orbital shaker at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for the unreacted amine.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
The reaction mixture will contain the unreacted this compound and the acylated (S)-enantiomer.
-
Separate the unreacted amine from the amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase.
-
Basify the aqueous phase and extract the (R)-amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched this compound.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the synthesis, including desired enantiopurity, yield, cost, and scalability.
-
Enzymatic synthesis using transaminases offers excellent enantioselectivity and high yields under mild reaction conditions, making it an attractive green chemistry approach. The main challenges can be enzyme stability and the need to shift the reaction equilibrium.
-
Asymmetric reductive amination with chiral metal catalysts can provide very high yields and good to excellent enantioselectivity. This method is highly versatile but may require high-pressure equipment and expensive, air-sensitive catalysts.
-
Chemoenzymatic synthesis via kinetic resolution is a simpler method to implement but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution can overcome this limitation but adds complexity to the process.
For industrial applications, the enzymatic route and asymmetric reductive amination are often preferred due to their potential for high yields and enantioselectivity. The selection between these two will likely depend on factors such as catalyst/enzyme cost and availability, process development time, and the scale of the synthesis.
References
- 1. ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(R)-1-(4-Fluorophenyl)ethanamine in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-Fluorophenyl)ethanamine stands as a valuable chiral primary amine in the field of asymmetric catalysis, frequently employed as a ligand or resolving agent to induce stereoselectivity in a variety of chemical transformations. Its efficacy is often benchmarked against other chiral amines in reactions such as the asymmetric reduction of prochiral ketones and the enantioselective addition of organometallic reagents to aldehydes. This guide provides a comparative overview of its performance with alternative chiral amines, supported by experimental data, to assist researchers in catalyst selection and methods development.
Performance in Asymmetric Transfer Hydrogenation of Ketones
A key application of chiral primary amines is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols, which are important building blocks in the pharmaceutical industry. The performance of these amines as chiral ligands in conjunction with a metal catalyst, typically ruthenium, is evaluated based on the yield and enantiomeric excess (ee%) of the resulting alcohol.
While direct head-to-head comparative studies are not always published in a single paper, the following table summarizes the performance of various chiral ligands in the asymmetric transfer hydrogenation of acetophenone derivatives, a common benchmark reaction. This allows for an indirect comparison of the effectiveness of different chiral amine structures.
| Catalyst/Ligand System | Substrate | Hydrogen Donor | Yield (%) | ee (%) | Product Configuration | Reference |
| RuCl--INVALID-LINK-- | 4-Chloroacetophenone | HCOOH/NEt₃ | >95 | 98 | (R) | [1] |
| Iron(II) Complex with P-NH-N-P Ligand | 4-Chloroacetophenone | HCOOK/H₂O | up to 88 | up to 76 | Not Specified | [1] |
| Chitosan-immobilized Ru complex | Acetophenone | Isopropanol | up to 80 | up to 72 | Not Specified | [2] |
| Rhodium complex with 1R,2S-aminoindanol | Acetophenone | Isopropanol | High | High | (R) or (S) | [3] |
Key Observations:
-
The well-established RuCl--INVALID-LINK-- catalyst system demonstrates excellent enantioselectivity and high yields for the reduction of substituted acetophenones.[1]
-
The choice of the chiral ligand, metal center, and reaction conditions significantly influences both the yield and the enantiomeric excess of the product alcohol.
-
While not a primary amine itself, the TsDPEN (tosylated diphenylethylenediamine) ligand is a widely used benchmark for this transformation and provides a point of comparison for the development of new chiral amine-based catalysts.
Experimental Protocols
Reproducibility in asymmetric catalysis is paramount. Below are detailed experimental methodologies for key transformations involving chiral amines.
General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol is a representative example for the asymmetric transfer hydrogenation of an aromatic ketone using a chiral ruthenium catalyst and a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral Ruthenium Catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the chiral ruthenium catalyst (typically 0.1-1 mol%).
-
Add the anhydrous solvent, followed by the prochiral ketone.
-
Prepare a 5:2 mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Logical Workflow and Catalytic Cycle
The successful application of this compound and other chiral amines in asymmetric catalysis follows a structured workflow, from catalyst preparation to product analysis. The catalytic cycle for asymmetric transfer hydrogenation typically involves the formation of a metal hydride species which then delivers the hydride to the ketone in a stereoselective manner.
Caption: A generalized workflow for asymmetric catalysis experiments.
Caption: A simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.
References
Safety Operating Guide
Proper Disposal of (R)-1-(4-fluorophenyl)ethanamine: A Guide for Laboratory Professionals
For immediate reference, the primary and mandated disposal route for (R)-1-(4-fluorophenyl)ethanamine is through an approved hazardous waste disposal facility. This compound is classified as a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1] Adherence to stringent disposal protocols is crucial for laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Splash goggles or a face shield must be worn.
-
Lab Coat: A standard laboratory coat is required to protect against accidental splashes.
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Characterize the waste stream: Determine if the this compound is in its pure form or mixed with other solvents or reagents.
-
Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. This is critical for proper treatment and disposal and can impact disposal costs.
-
-
Containerization and Labeling:
-
Use a dedicated, compatible, and leak-proof waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Combustible, Corrosive, Irritant)
-
The accumulation start date.
-
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2]
-
Quantitative Data Summary
Specific quantitative limits for the disposal of this compound, such as concentration thresholds for different waste streams, are not publicly available and are typically determined by the capabilities and permits of the designated waste management facility. The primary guideline is to treat it as a regulated hazardous waste regardless of concentration.
| Parameter | Guideline |
| EPA Hazardous Waste Code | Potentially applicable codes for halogenated organic compounds should be confirmed with your EHS department. |
| Disposal Method | Incineration at a licensed hazardous waste facility. |
| Sewer Disposal | Strictly prohibited. |
| Landfill Disposal | Prohibited for liquid waste. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies, the Safety Data Sheet (SDS) for this compound, and local, state, and federal regulations to ensure full compliance.
References
Personal protective equipment for handling (R)-1-(4-fluorophenyl)ethanamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-1-(4-fluorophenyl)ethanamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
This compound is a combustible liquid that can cause severe skin burns, serious eye damage, and may lead to respiratory irritation. [1] Adherence to the following safety and handling procedures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can result in severe burns[1]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling vapors that may cause respiratory irritation[1][2]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don the required personal protective equipment as specified in the table above.
-
-
Handling :
-
Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation[2].
-
Avoid direct contact with skin, eyes, and clothing[3].
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid[1].
-
Use non-sparking tools and equipment.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including unused this compound and any contaminated materials (e.g., gloves, paper towels, and empty containers), in a designated and properly labeled hazardous waste container.
-
The container must be compatible with the chemical and tightly sealed.
-
-
Storage :
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal :
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Density | 1.05195 g/cm³ @ 25°C[4] |
| Flash Point | 68 °C (154.4 °F) |
| Melting Point | -30°C[4] |
| Water Solubility | Sparingly soluble (1.5E-3 g/L @ 25°C)[4][5] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
